molecular formula C7H6BrNO2 B1399130 4-Bromo-3-methylpicolinic acid CAS No. 1211526-84-9

4-Bromo-3-methylpicolinic acid

Cat. No.: B1399130
CAS No.: 1211526-84-9
M. Wt: 216.03 g/mol
InChI Key: NBJMGJHLRQKYKX-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylpyridine-2-carboxylic acid
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InChI

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJMGJHLRQKYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721355
Record name 4-Bromo-3-methylpyridine-2-carboxylic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-84-9
Record name 4-Bromo-3-methylpyridine-2-carboxylic acid
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Record name 4-bromo-3-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methylpicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-Bromo-3-methylpicolinic acid, with the CAS Number 1211526-84-9, is a halogenated and methylated derivative of picolinic acid.[1][2] Picolinic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their role as versatile scaffolds in the synthesis of complex molecular architectures.[3][4] The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring endows this compound with a unique combination of steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside expert insights into its synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Blend of Functionalities

The physicochemical properties of this compound are dictated by the interplay of its constituent functional groups: the pyridine ring, the bromine atom, the methyl group, and the carboxylic acid. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and predictions based on its structure provides a solid foundation for its characterization.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 4-Bromo-3-methylpyridine-2-carboxylic acid
CAS Number 1211526-84-9[1][2]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
Physical Form Solid
Boiling Point 354.0 ± 42.0 °C at 760 mmHgPredicted[5]
Melting Point Not experimentally determined. Expected to be a solid with a relatively high melting point due to its crystalline nature and hydrogen bonding potential.Inferred
Solubility Expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, and DMSO.Inferred based on the structure
pKa Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for picolinic acids. The pyridine nitrogen is weakly basic.Inferred
logP 1.85Computed[6]

Expert Insights into Physicochemical Properties:

The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solid state at room temperature and influencing its solubility profile. The pyridine nitrogen introduces a degree of polarity and can act as a hydrogen bond acceptor. The bromine atom and methyl group, while contributing to the overall molecular weight and size, also modulate the electronic distribution within the pyridine ring, which in turn affects its reactivity and biological interactions. The computed logP value suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and oral bioavailability.

Synthesis and Purification: A Strategic Approach

A key intermediate for the synthesis is 3-bromo-4-methylpyridine . A patented method for its preparation involves a multi-step process starting from 4-methyl-3-nitropyridine.[7]

Proposed Synthesis of this compound:

The proposed synthesis involves the oxidation of the methyl group of 3-bromo-4-methylpyridine at the 2-position of the pyridine ring. This is a common strategy for the synthesis of picolinic acids.

Synthesis cluster_step1 Step 1: Synthesis of the Precursor cluster_step2 Step 2: Oxidation to the Final Product 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Methyl-3-aminopyridine 4-Methyl-3-aminopyridine 4-Methyl-3-nitropyridine->4-Methyl-3-aminopyridine H2, Pd/C Methanol 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine 4-Methyl-3-aminopyridine->3-Bromo-4-methylpyridine 1. HBr, Br2 2. NaNO2 3. Neutralization This compound This compound 3-Bromo-4-methylpyridine->this compound Strong Oxidizing Agent (e.g., KMnO4 or SeO2)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Oxidation of 3-Bromo-4-methylpyridine

Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpyridine (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of tert-butanol and water.

  • Addition of Oxidant: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄, 2-3 equivalents) or selenium dioxide (SeO₂, 1.1 equivalents), in portions. The reaction may be exothermic, so careful control of the addition rate and external cooling might be necessary.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • If using KMnO₄, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.

    • If using SeO₂, the selenium metal precipitate can be removed by filtration.

  • Purification:

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. While specific spectral data is not publicly available, chemical suppliers often provide access to this information upon request.[2]

Chemical Reactivity: A Trifecta of Reactive Sites

The chemical reactivity of this compound is characterized by three primary reactive sites: the carboxylic acid group, the pyridine ring, and the carbon-bromine bond.

Reactivity cluster_reactions Potential Reactions A This compound B Esterification / Amidation (R-OH or R-NH2) A->B Carboxylic Acid Reactivity C Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->C C-Br Bond Reactivity D Nucleophilic Aromatic Substitution (Nu-) A->D Pyridine Ring Reactivity

Caption: Key reactive sites of this compound.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines using coupling reagents (e.g., DCC, EDC). These reactions are fundamental for incorporating the picolinic acid scaffold into larger molecules.

  • Reactions at the Carbon-Bromine Bond: The bromine atom at the 4-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines.[8][9][10] These reactions allow for the introduction of a wide range of substituents at this position, significantly expanding the chemical diversity of the resulting products.

  • Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is often less facile than in other positions. The electronic nature of the substituents (the electron-withdrawing carboxylic acid and the electron-donating methyl group) will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Development

While specific examples of this compound in drug candidates are not yet prominent in the public domain, its structural motifs are highly relevant to medicinal chemistry. Picolinic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Hypothetical Drug Discovery Workflow:

The utility of this compound in a drug discovery program can be envisioned in a workflow where it serves as a key building block for generating a library of diverse compounds for biological screening.

DrugDiscovery A This compound (Starting Material) B Parallel Synthesis (e.g., Suzuki Coupling, Amidation) A->B C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A hypothetical drug discovery workflow utilizing this compound.

Rationale for its Potential:

  • Scaffold for Library Synthesis: The multiple reactive sites allow for the rapid generation of a diverse library of analogues through combinatorial chemistry approaches.

  • Modulation of Physicochemical Properties: The substituents on the pyridine ring can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing successful drug candidates.

  • Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, and causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its unique substitution pattern offers a wealth of opportunities for creating novel molecules with tailored properties. While the current body of public literature on this specific compound is limited, its structural relationship to well-established pharmacophores suggests significant potential in drug discovery and development. As the demand for novel chemical entities continues to grow, it is anticipated that the utility of this compound will be further elucidated in both academic and industrial research, leading to new discoveries and applications.

References

4-Bromo-3-methylpicolinic acid CAS number 1211526-84-9 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3-methylpicolinic Acid (CAS: 1211526-84-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a functionalized heterocyclic building block, its strategic placement of bromo, methyl, and carboxylic acid groups offers a versatile scaffold for the development of novel chemical entities. This guide moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-bromo-3-methyl-pyridine-2-carboxylic acid, is a solid compound at room temperature.[1] Its structure is foundational to its chemical reactivity and utility. The pyridine ring provides a rigid, aromatic core, while the carboxylic acid group serves as a key handle for amide bond formation or as a bidentate ligand in coordination chemistry.[2][3] The methyl group introduces steric and electronic effects, and the bromo substituent is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

The key physicochemical properties are summarized below. It is critical to note that while some data are derived from supplier technical sheets, others are computationally predicted and await experimental verification.

PropertyValueSource
CAS Number 1211526-84-9[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
IUPAC Name 4-bromo-3-methylpyridine-2-carboxylic acid
SMILES O=C(O)C1=NC=CC(Br)=C1C[1]
Purity ≥95-97% (Typical commercial grades)[1][4]
Physical Form Solid
Boiling Point 354.0 ± 42.0 °C (Predicted)[5]
Topological Polar Surface Area (TPSA) 50.19 Ų[1]
logP 1.85 (Predicted)[1]
Storage Conditions 2-8°C, Inert atmosphere[5][6]

Plausible Synthetic Pathway

Direct electrophilic bromination of the pyridine ring is notoriously challenging, often requiring harsh conditions and yielding the 3- or 5-substituted product.[7] Therefore, a more strategic, multi-step synthesis is typically required to achieve the 4-bromo substitution pattern seen in this molecule. A plausible and logical route involves the synthesis of the pyridine N-oxide, which activates the 4-position for nucleophilic or directed electrophilic attack.

The diagram below outlines a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Synthetic Pathway A 3-Methylpicolinonitrile B 3-Methylpicolinonitrile N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Bromo-3-methylpicolinonitrile N-oxide B->C Bromination (e.g., POBr₃) D 4-Bromo-3-methylpicolinonitrile C->D Deoxygenation (e.g., PCl₃) E This compound (CAS: 1211526-84-9) D->E Hydrolysis (Acid or Base)

Caption: Conceptual synthetic route for this compound.

Step-by-Step Synthetic Protocol (Conceptual)

This protocol is a representative example based on established pyridine chemistry.[7] Optimization would be required for yield and purity.

  • N-Oxide Formation:

    • Dissolve 3-methylpicolinonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

    • Cool the solution to 0°C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated sodium thiosulfate solution, wash with sodium bicarbonate solution, and extract the product. Purify via column chromatography to yield 3-methylpicolinonitrile N-oxide.

    • Rationale: The N-oxide formation is a critical activation step. It withdraws electron density from the ring, making the 2- and 4-positions susceptible to attack.

  • Bromination:

    • Heat the N-oxide (1.0 eq) with phosphorus oxybromide (POBr₃, ~2-3 eq) at 100-120°C for several hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent.

    • Purify by column chromatography to obtain 4-bromo-3-methylpicolinonitrile N-oxide.

    • Rationale: This is a variation of the Ochiai reaction for pyridine halogenation, which effectively installs a bromine atom at the 4-position.[7]

  • Deoxygenation:

    • Dissolve the brominated N-oxide (1.0 eq) in a solvent like chloroform.

    • Add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at 0°C.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool, quench with water, neutralize, and extract the product. Purify to yield 4-bromo-3-methylpicolinonitrile.

    • Rationale: The N-oxide group must be removed to yield the final pyridine core. PCl₃ is a standard reagent for this transformation.

  • Nitrile Hydrolysis:

    • Heat the purified 4-bromo-3-methylpicolinonitrile with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) under reflux for several hours.

    • Monitor the conversion of the nitrile to the carboxylic acid.

    • After cooling, adjust the pH to the isoelectric point (~pH 3-4) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

    • Rationale: Acidic or basic hydrolysis is a standard method for converting nitriles to carboxylic acids.

Comprehensive Characterization Workflow

A self-validating characterization process is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides orthogonal data that, when combined, offers a complete and trustworthy profile of the molecule.

G cluster_workflow Analytical Characterization Workflow cluster_structure Techniques cluster_purity Techniques A Synthesized Product (Crude) B Purification (Recrystallization or Chromatography) A->B C Structural Confirmation B->C D Purity Assessment C->D NMR NMR (¹H, ¹³C) C->NMR MS Mass Spec. (HRMS) C->MS FTIR FT-IR C->FTIR E Final Characterized Compound D->E HPLC RP-HPLC D->HPLC NMR_p qNMR D->NMR_p

Caption: Integrated workflow for the characterization of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR are required.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Predicted Spectrum (in CDCl₃ or DMSO-d₆):

      • Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm. Its presence is a key indicator of the final product.

      • Pyridine Protons (Ar-H): Two doublets are expected in the aromatic region (7.5-8.5 ppm). The proton at the 6-position will be a doublet, coupled to the proton at the 5-position. The proton at the 5-position will also be a doublet, coupled to the 6-H. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and bromine atoms.

      • Methyl Protons (-CH₃): A sharp singlet, typically around 2.3-2.6 ppm.

  • ¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule.

    • Predicted Spectrum: Seven distinct carbon signals are expected.

      • Carbonyl Carbon (-COOH): ~165-175 ppm.

      • Pyridine Carbons (Ar-C): Five signals in the aromatic region (~120-160 ppm). The carbon bearing the bromine (C4) will be shifted, and its signal may be less intense.

      • Methyl Carbon (-CH₃): ~15-25 ppm.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the dry, purified compound.

  • Transfer the solid into a clean, dry NMR tube.

  • Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids, or CDCl₃).

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Place the tube in the NMR spectrometer and acquire the spectra.

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Expected Result (ESI+ or ESI-):

    • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ should be observed at m/z 215.96 and 217.96.

    • In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ should be observed at m/z 213.95 and 215.95.

    • Causality: The most critical diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.

Experimental Protocol: LC-MS Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Inject the sample into the LC-MS system.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

    • C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

    • C-Br Stretch: A band in the fingerprint region, typically ~500-650 cm⁻¹.

Experimental Protocol: ATR-FTIR Analysis

  • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

  • Place a small amount of the solid powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum. The resulting data is a direct measurement of the sample without any preparation.[8]

D. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase method is most suitable for this molecule.

  • Methodology Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is a polar molecule but has sufficient nonpolar character to be retained on a C18 column. The use of an acidic mobile phase modifier (like formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.[9]

Experimental Protocol: Purity Assessment by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis at 254 nm.

  • Sample Preparation: Prepare a sample at ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

  • Hazard Identification: The compound is classified as an irritant.[10]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] Several suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[6]

Applications and Future Directions

Picolinic acid and its derivatives are widely recognized for their ability to act as chelating ligands for a variety of metal ions.[2][11] This property makes this compound a promising candidate for:

  • Coordination Chemistry: Serving as a ligand for creating metal-organic frameworks (MOFs) or discrete metal complexes with potential applications in catalysis or materials science.[12]

  • Pharmaceutical Intermediates: The bromo-substituent is a key functional group for use in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or alkyne groups, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[13][14]

  • Radiopharmaceutical Development: The chelating nature of the picolinic acid core is exploited in the design of ligands for radioisotopes used in medical imaging and therapy.[2]

Future research will likely focus on leveraging the unique substitution pattern of this molecule to synthesize novel compounds and materials, exploring its utility in creating targeted therapeutics, and investigating the properties of its metal complexes.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3-methylpicolinic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-methylpicolinic acid, a crucial parameter for its application in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's solubility profile, predictive methodologies, and a detailed protocol for empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted pyridine carboxylic acid derivative.[1][2] Its molecular structure, featuring a carboxylic acid group, a pyridine ring, a methyl group, and a bromine atom, imparts a unique combination of polarity and lipophilicity.[2] Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications in the pharmaceutical industry, including reaction chemistry, purification, formulation, and bioavailability assessment. Poor solubility can be a significant impediment in the early stages of drug development, leading to challenges in creating effective delivery systems and achieving desired therapeutic outcomes. This guide aims to provide a theoretical framework and a practical approach to understanding and determining the solubility of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure and Polarity of this compound

The structure of this compound contains several key functional groups that influence its polarity and solubility:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The presence of this group suggests potential solubility in polar protic solvents.[3]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The ring itself has some aromatic character, contributing to nonpolar interactions.

  • Bromine Atom: The electronegative bromine atom introduces a dipole moment, increasing the overall polarity of the molecule.

  • Methyl Group (-CH3): This is a nonpolar, lipophilic group that will favor solubility in nonpolar solvents.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of the carboxylic acid and the nitrogen in the pyridine ring allows for the formation of intramolecular hydrogen bonds, which can influence its interaction with solvents.[4][5][6][7][8]

The Role of the Solvent

The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[9] Given the hydrogen-bonding capabilities of this compound, it is expected to have a higher solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack a hydrogen atom that can be donated for hydrogen bonding.[9] They can, however, act as hydrogen bond acceptors.

  • Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are not capable of significant hydrogen bonding. The nonpolar methyl group and the aromatic ring of this compound may lead to some solubility in these solvents, though likely less than in polar solvents.

Predicted Solubility Profile

Based on the structural analysis, the following solubility trends for this compound can be predicted:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions. Also, high solubility is anticipated in polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.

  • Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the polar carboxylic acid group will hinder dissolution.

The following diagram illustrates the predicted relationship between solvent polarity and the solubility of this compound.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Nonpolar Nonpolar Moderately Polar Moderately Polar Nonpolar->Moderately Polar Low Low Nonpolar->Low Polar Aprotic Polar Aprotic Moderately Polar->Polar Aprotic Moderate Moderate Moderately Polar->Moderate Polar Protic Polar Protic Polar Aprotic->Polar Protic High High Polar Aprotic->High Polar Protic->High Low->Moderate Moderate->High G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Shake at constant temperature C 3. Phase Separation B->C Centrifugation D 4. Sample Dilution C->D Aliquot of supernatant E 5. Quantitative Analysis (HPLC/UV-Vis) D->E Prepare for analysis F 6. Calculation of Solubility E->F Determine concentration

References

The Emerging Potential of 4-Bromo-3-methylpicolinic Acid Derivatives in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a fundamental pyridine carboxylic acid isomer, has long been recognized as a versatile scaffold in medicinal chemistry, giving rise to natural products with potent antitumor and antibiotic properties.[1] Its unique structure, featuring a nitrogen atom within the aromatic ring and a carboxylic acid group, imparts favorable physicochemical properties and the ability to chelate metal ions, making it an excellent starting point for designing novel enzyme inhibitors.[1][2] This guide delves into the specific potential of derivatives of 4-Bromo-3-methylpicolinic acid, a strategically substituted scaffold. The introduction of bromo and methyl groups offers a nuanced approach to modulating the molecule's steric and electronic profile, while the bromine atom serves as a crucial synthetic handle for extensive derivatization. We will explore the plausible biological activities of these derivatives, grounded in evidence from related compounds, and provide detailed methodologies for their synthesis and evaluation.

The Picolinic Acid Backbone: A Privileged Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is not merely a synthetic building block but also a natural catabolite of the amino acid tryptophan via the kynurenine pathway.[2] This endogenous origin is linked to a spectrum of biological roles, including neuroprotective, immunological, and anti-proliferative effects.[2] The true power of the picolinic acid framework in drug design lies in its structural adaptability. The pyridine ring can be readily substituted at multiple positions, allowing for the precise tuning of a compound's activity, selectivity, and pharmacokinetic parameters.[1] This has led to the development of a wide array of pharmacologically active agents, from anticancer and antimicrobial drugs to synthetic auxin herbicides that revolutionized agriculture.[1][3]

The this compound moiety (CAS: 1211526-84-9) represents a next-generation starting point.[4][5][6][7][8] The rationale for this specific substitution pattern is twofold:

  • Modulation of Properties : The electron-withdrawing bromine and electron-donating methyl groups create a unique electronic distribution across the pyridine ring, influencing how the molecule interacts with biological targets.

  • Synthetic Versatility : The bromine atom is an ideal functional group for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse molecular fragments to build extensive chemical libraries.[9]

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related compounds, derivatives of this compound are poised to be active in several key therapeutic and industrial areas.

Anticancer Activity

The quinoline scaffold, a close relative of pyridine, has yielded numerous anticancer agents, with studies showing that brominated derivatives can exhibit potent antiproliferative activity.[10] The natural picolinic acid-derived antibiotic, streptonigrin, is itself a notable antitumor agent.[1] The potential mechanisms for this compound derivatives are multifaceted:

  • Enzyme Inhibition : These derivatives could be designed as potent inhibitors of key oncogenic enzymes. For instance, by incorporating a hydroxamic acid moiety, it is plausible to target histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), two critical pathways in cancer progression.[11]

  • Apoptosis Induction : Lead compounds could be engineered to modulate the expression of key signaling proteins like p-AKT, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[11]

  • Topoisomerase Inhibition : Some brominated quinolines have been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[10] This presents another viable mechanistic pathway for anticancer activity.

Potential Anticancer Signaling Pathway Intervention

The PI3K/AKT pathway is a critical signaling cascade for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Derivatives of this compound could be designed to inhibit PI3K, thereby blocking downstream signaling and promoting apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 to generate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Bromo-3-methylpicolinic Acid Derivative Inhibitor->PI3K Inhibits Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Cross-Coupling Start 4-Bromo-3-methyl- picolinic acid Amidation Amidation (e.g., HATU, EDCI) Start->Amidation Amine R1-NH2 (Diverse Amines) Amine->Amidation BoronicAcid R2-B(OH)2 (Diverse Boronic Acids) Suzuki Suzuki Coupling (Pd Catalyst, Base) BoronicAcid->Suzuki Intermediate Amide Intermediate Amidation->Intermediate Final Final Derivative Library (Diverse R1, R2) Suzuki->Final Intermediate->Suzuki Screening_Workflow cluster_assays Assay Types Synthesis Library Synthesis (from this compound) Primary Primary Screening (e.g., Single high concentration) Synthesis->Primary DoseResponse Dose-Response & IC50 Determination Primary->DoseResponse Active 'Hits' Anticancer Anticancer Primary->Anticancer Enzyme Enzyme Inhibition Primary->Enzyme Antimicrobial Antimicrobial Primary->Antimicrobial Selectivity Selectivity & Secondary Assays (e.g., Normal vs. Cancer cells, Orthogonal targets) DoseResponse->Selectivity LeadOpt Lead Optimization (SAR) Selectivity->LeadOpt Promising Leads

References

A Technical Guide to the Reactivity Profile of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-methylpicolinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine core—creates a nuanced reactivity profile. This guide provides an in-depth analysis of the electronic landscape of the molecule, exploring its susceptibility to nucleophilic and electrophilic substitution, its utility in transition-metal-catalyzed cross-coupling, and the strategic role of its inherent directing groups. Detailed mechanistic insights and field-proven experimental protocols are provided to empower researchers in leveraging this scaffold for novel molecular design.

Introduction and Molecular Overview

This compound (CAS No. 1211526-84-9) is a heterocyclic compound featuring a pyridine ring substituted at key positions.[1][2] The pyridine core, an isoelectronic analogue of benzene, is inherently electron-deficient, a characteristic that fundamentally governs its chemical behavior. The strategic placement of three distinct substituents—a bromine atom at C4, a methyl group at C3, and a carboxylic acid at C2 (the "picolinic" position)—imparts a complex and highly exploitable reactivity profile.

The picolinic acid moiety is a well-known bidentate chelating agent, capable of coordinating with metals through both the ring nitrogen and the carboxylate oxygen.[3][4] This feature is not only relevant to its biological applications but also plays a crucial role in directing certain synthetic transformations. This guide will deconstruct the electronic and steric influences of each substituent to build a predictive model of the molecule's reactivity.

Property Value
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
CAS Number 1211526-84-9
Appearance White to off-white solid
SMILES O=C(O)C1=NC=CC(Br)=C1C

Electronic Profile and Substituent Effects

The reactivity of the pyridine ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the electronic contributions of the substituents. Understanding this landscape is critical for predicting regioselectivity in synthetic transformations.

  • Pyridine Nitrogen: The electronegative nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, significantly reducing the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions. This deactivation makes the ring resistant to electrophilic attack but highly susceptible to nucleophilic attack.[5][6]

  • Carboxylic Acid (C2): As a meta-directing, strongly deactivating group, the carboxylic acid further withdraws electron density via both inductive and resonance effects, reinforcing the ring's electron-deficient character.[7] Its proximity to the nitrogen atom makes it a powerful directing group in metal-assisted reactions.

  • Methyl Group (C3): The methyl group is a weak, ortho-, para-directing activator. It donates electron density through a positive inductive (+I) effect and hyperconjugation, slightly counteracting the deactivating effects of the nitrogen and carboxyl groups.

  • Bromine Atom (C4): Halogens exhibit a dual electronic nature. Bromine is deactivating through a strong negative inductive (-I) effect but is ortho-, para-directing due to a positive mesomeric (+M) effect, where its lone pairs can be delocalized into the ring.[7][8] In this molecule, it directs towards the C3 and C5 positions.

The confluence of these effects renders the C5 and C6 positions as the most electron-rich sites on the ring, though the overall system remains significantly electron-poor. The C4 position, bearing the bromine, is a prime site for reactions involving the departure of a leaving group.

Caption: Electronic contributions of substituents on the pyridine ring.

Reactivity Towards Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the this compound ring is exceptionally challenging. The pyridine nitrogen and the carboxylic acid group are potent deactivating groups, making the ring significantly less reactive than nitrobenzene.[6] Any potential reaction would require harsh, forcing conditions (e.g., strong acids, high temperatures), which may lead to decomposition.

Should a reaction occur, the regiochemical outcome is governed by the directing effects of the substituents:

  • Nitrogen and COOH: Direct incoming electrophiles to the meta position (C5).

  • Methyl Group: Directs ortho (C2, C4) and para (C6).

  • Bromine Atom: Directs ortho (C3, C5).

Considering these competing influences, the C5 position is the most likely, albeit highly disfavored, site for electrophilic attack. It is the meta position relative to the powerful deactivating groups and benefits from the ortho-directing effect of the bromine. However, for all practical purposes in drug development and typical organic synthesis, this molecule should be considered inert to standard EAS reactions.[8][9]

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen).[5][10]

In this compound, the bromine atom at the C4 (para) position is primed for substitution. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The negative charge of this intermediate is effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the carboxylic acid, stabilizing the transition state and facilitating the reaction.

Common nucleophiles for this transformation include:

  • Amines: To form 4-aminopyridine derivatives.

  • Alkoxides/Hydroxides: To form 4-alkoxy/hydroxypyridine derivatives.[11]

  • Thiols: To form 4-thiopyridine derivatives.

Caption: General mechanism for SNAr at the C4 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo functionality is the most synthetically versatile handle on the molecule, serving as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the modular construction of complex molecular architectures.[12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[13] This reaction is highly robust, tolerates a wide range of functional groups, and is a preferred method for creating biaryl or aryl-heteroaryl linkages.[14][15] The pyridine nitrogen can sometimes interact with the palladium catalyst, but appropriate ligand selection can mitigate this issue.[15]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add aryl_pd_br Ar-Pd(II)Ln-Br ox_add->aryl_pd_br transmetal Transmetalation aryl_pd_br->transmetal aryl_pd_r Ar-Pd(II)Ln-R transmetal->aryl_pd_r red_elim Reductive Elimination aryl_pd_r->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product aryl_br Ar-Br (Substrate) aryl_br->ox_add r_boron R-B(OR)₂ + Base r_boron->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[16] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[17] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[18][19]

Buchwald_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add aryl_pd_br Ar-Pd(II)Ln-Br ox_add->aryl_pd_br amine_coord Amine Coordination aryl_pd_br->amine_coord aryl_pd_amine [Ar-Pd(II)Ln(Br)(HNR¹R²)] amine_coord->aryl_pd_amine deprotonation Deprotonation (Base) aryl_pd_amine->deprotonation amido_complex Ar-Pd(II)Ln-NR¹R² deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product Ar-NR¹R² (Product) red_elim->product aryl_br Ar-Br (Substrate) aryl_br->ox_add amine HNR¹R² amine->amine_coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reactivity of the Picolinic Acid Moiety

Standard Carboxylic Acid Chemistry

The carboxylic acid group at C2 can undergo standard transformations, such as:

  • Esterification: Reaction with an alcohol under acidic conditions.

  • Amidation: Activation (e.g., to an acyl chloride or with coupling reagents like HATU/EDC) followed by reaction with an amine.

  • Reduction: Conversion to a primary alcohol using strong reducing agents like LiAlH₄ (though this may also affect other parts of the molecule).

Directed ortho-Metalation (DoM)

The picolinic acid moiety is a potent Directed Metalation Group (DMG).[20] Upon deprotonation with a strong, non-nucleophilic base (e.g., LDA, LTMP), the resulting carboxylate can coordinate the lithium cation, directing the base to deprotonate the nearest ortho position.[21]

In this molecule, there are two potential ortho positions to the picolinic acid DMG: C3 and the nitrogen atom. Deprotonation will occur at a C-H bond. The C3 position is already substituted with a methyl group, which precludes direct metalation there. The next available position is C5, but this is meta to the DMG. However, the combination of the carboxylate and the ring nitrogen can direct lithiation to the C3-position if the methyl group were absent. Given the existing C3-methyl, a DoM-type reaction is unlikely to be a primary pathway for further functionalization without modification of the existing substituents.

Summary of Reactivity Profile

PositionReaction TypePredicted ReactivityRationale
N1 Protonation / AlkylationHighBasic nitrogen lone pair readily reacts with acids or electrophiles.
C2-COOH Esterification, AmidationHighStandard carboxylic acid reactivity.
C3-CH₃ OxidationModerateCan be oxidized to COOH under harsh conditions (e.g., KMnO₄).
C4-Br SNAr, Cross-Coupling Very High Primary site for synthetic modification. Activated by ring N; excellent leaving group.
C5-H Electrophilic SubstitutionVery LowMost likely site for EAS, but overall system is highly deactivated.
C6-H DeprotonationLowAcidic proton due to proximity to electron-withdrawing N and COOH, but less favored than other pathways.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should perform optimization based on their specific coupling partners and equipment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Rationale: This protocol uses a standard palladium catalyst and ligand combination effective for heteroaryl bromides. The base is crucial for activating the boronic acid for the transmetalation step.[13] The solvent mixture allows for dissolution of both organic and inorganic reagents.

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

    • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Rationale: This protocol employs a modern, sterically hindered phosphine ligand (XPhos) that is highly effective for coupling heteroaryl halides. Sodium tert-butoxide is a strong, non-nucleophilic base required for catalyst turnover.[16]

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 eq.) and sodium tert-butoxide (1.5 eq.).

    • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.) and XPhos (0.05 eq.).

    • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous, degassed toluene to achieve a substrate concentration of 0.2 M.

    • Add morpholine (1.3 eq.) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound presents a reactivity profile dominated by its electron-deficient pyridine core and the C4-bromo handle. While inert to most electrophilic substitutions, it is an exceptional substrate for nucleophilic aromatic substitution and a wide variety of palladium-catalyzed cross-coupling reactions at the C4 position. The picolinic acid moiety provides a site for standard carboxylate chemistry and influences the overall electronic nature of the scaffold. This combination of stability at certain positions and high reactivity at others makes it a predictable and powerful building block for the synthesis of complex, high-value molecules in pharmaceutical and materials science applications.

References

Review of literature for 4-Bromo-3-methylpicolinic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 4-Bromo-3-methylpicolinic Acid

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 1211526-84-9) is a specialized heterocyclic compound featuring a pyridine ring functionalized with a carboxylic acid, a methyl group, and a bromine atom.[1][2][3] This specific arrangement of functional groups makes it a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its utility does not stem from its own inherent biological activity, but rather from its capacity to serve as a robust starting scaffold for constructing more complex molecules.

The core value of this reagent lies in its two primary reactive sites: the carboxylic acid at the 2-position and the bromine atom at the 4-position. The carboxylic acid allows for straightforward formation of amides, esters, and other derivatives, while the bromine atom serves as a key handle for carbon-carbon bond formation via modern cross-coupling reactions. This dual functionality enables chemists to introduce diversity at two distinct vectors of the molecule, making it an ideal starting point for building libraries of compounds for biological screening.

Part 1: The Strategic Importance of the Picolinic Acid Scaffold

Pyridine carboxylic acid isomers, including picolinic acid, are foundational scaffolds in the development of therapeutic agents.[4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in key interactions with biological targets, while the carboxylic acid group provides a point for strong ionic interactions or covalent modification.[4] This has led to the development of numerous drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes.[4]

This compound belongs to this privileged class of molecules. The strategic placement of the bromine atom enhances its utility, providing an orthogonal reactive handle that allows for selective modification without interfering with the carboxylic acid group, and vice-versa. This is a crucial feature for efficient and modular chemical synthesis in a drug discovery setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 1211526-84-9[1][2][3]
Molecular Formula C₇H₆BrNO₂[1][2][3]
Molecular Weight 216.03 g/mol [3]
IUPAC Name 4-bromo-3-methylpyridine-2-carboxylic acid
Boiling Point 354.0 ± 42.0 °C at 760 mmHg
Physical Form Solid
Storage 2-8°C, Inert atmosphere[1][3]

Part 2: Core Synthetic Applications & Methodologies

The true value of this compound is realized in its application as a versatile intermediate. The two primary transformations it undergoes are amide bond formation and palladium-catalyzed cross-coupling.

Amide Bond Formation: Building the Core Linkage

The carboxylic acid moiety is readily converted into an amide, one of the most common functional groups in pharmaceuticals. This reaction involves coupling the acid with a primary or secondary amine using a suitable coupling reagent.

Causality in Experimental Design: The choice of coupling reagent is critical. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 4-Dimethylaminopyridine (DMAP), facilitate the reaction by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[5] The reaction is typically performed in an inert, anhydrous solvent like Dichloromethane (DCM) to prevent hydrolysis of the activated intermediate. Cooling the reaction initially to 0°C helps to control the exothermic reaction and minimize side products.[5]

The following is a representative protocol adapted from methodologies used for similar structures.[5]

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and the desired amine (1.0-1.1 eq).

  • Solvent & Additives: Add anhydrous Dichloromethane (DCM) to dissolve the reagents. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (e.g., 0.1-0.2 eq).

  • Activation: Cool the mixture to 0°C in an ice bath. While stirring, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Suzuki-Miyaura Cross-Coupling: Introducing Molecular Diversity

The bromine atom at the 4-position is the key to diversification. It allows for the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction.[6][7] This powerful, Nobel prize-winning reaction couples the aryl bromide with an organoboron species (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[6][7]

Causality in Experimental Design:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst or used directly, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[5] The phosphine ligands stabilize the palladium center and are crucial for the catalytic cycle.

  • Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.[6][8]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or DMF) and water.[5] Water can aid in dissolving the base and facilitating the formation of the active boronate.

The following is a representative protocol adapted from methodologies used for similar aryl bromides.[5]

  • Preparation: In a Schlenk tube or microwave vial, combine the 4-bromo-3-methylpicolinamide derivative (from step 2.1) (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (e.g., 0.05 eq, 5 mol%).

  • Solvent & Degassing: Add the solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water). Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography to isolate the final coupled product.

Part 3: A Blueprint for a Drug Discovery Workflow

The true power of this compound is demonstrated when these reactions are combined in a logical workflow to generate a library of diverse molecules for screening against a biological target, such as a protein kinase or a bacterial enzyme.

G cluster_0 Phase 1: Amide Library Synthesis cluster_1 Phase 2: Cross-Coupling for Diversification cluster_2 Phase 3: Application A This compound C Amide Coupling (e.g., DCC, DMAP) A->C B Diverse Amine Collection (R¹-NH₂) B->C D Intermediate Library (4-Bromo-amides) C->D F Suzuki-Miyaura Coupling (e.g., Pd(PPh₃)₄, Base) D->F E Diverse Boronic Acid Collection (R²-B(OH)₂) E->F G Final Compound Library (Diverse R¹ and R² groups) F->G H High-Throughput Biological Screening G->H I Hit Identification & Lead Optimization H->I

Drug discovery workflow using this compound.

This workflow illustrates a modular approach. In Phase 1, the starting acid is coupled with a library of different amines to create a set of intermediate amides. Each of these amides still contains the reactive bromine handle. In Phase 2, this entire library of amides is then subjected to Suzuki coupling reactions with a second library of diverse boronic acids. The result is a large, two-dimensional matrix of final compounds, where the R¹ and R² groups have been varied independently. This final library can then be screened to identify "hit" compounds with promising biological activity, which can be further optimized into potential drug candidates.

Conclusion

This compound is a quintessential example of a modern chemical building block. While not an end-product itself, its well-defined and orthogonally reactive functional groups provide chemists with a reliable and powerful scaffold for the efficient synthesis of novel and complex molecules. Its utility in forming stable amide linkages and undergoing robust palladium-catalyzed cross-coupling reactions makes it a valuable asset in the construction of compound libraries for pharmaceutical and agrochemical research, enabling the rapid exploration of chemical space in the quest for new bioactive agents.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Bromo-3-methylpicolinic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a common motif in a variety of biologically active molecules. The strategic placement of the bromine atom, methyl group, and carboxylic acid functionality allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of complex pharmaceutical candidates. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the key starting materials that form the foundation of these pathways. Understanding the origin and synthesis of these precursors is paramount for process optimization, cost-effectiveness, and the successful execution of complex multi-step syntheses.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical disconnections, leading to two primary strategic approaches for its synthesis. Each approach is defined by the stage at which the key substituents are introduced and, consequently, by the choice of the fundamental starting material.

G cluster_0 Approach A: Late-Stage Bromination cluster_1 Approach B: Pyridine Ring Construction or Functionalization cluster_2 Approach C: Oxidation of a Pre-functionalized Precursor This compound This compound 3-Methylpicolinic acid 3-Methylpicolinic acid 3-Methylpicolinic acid->this compound Bromination 3-Picoline 3-Picoline 3-Picoline->3-Methylpicolinic acid Oxidation 4-Bromo-3-methyl-2-lithiopyridine 4-Bromo-3-methyl-2-lithiopyridine 4-Bromo-3-methyl-2-lithiopyridine->this compound Carboxylation 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine->4-Bromo-3-methyl-2-lithiopyridine Lithiation 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine->4-Bromo-3-methylpyridine Sandmeyer Reaction 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine->3-Amino-4-methylpyridine Reduction 4-Picoline 4-Picoline 4-Picoline->4-Methyl-3-nitropyridine Nitration 4-Bromo-2,3-dimethylpyridine 4-Bromo-2,3-dimethylpyridine 4-Bromo-2,3-dimethylpyridine->this compound Selective Oxidation 2,3-Lutidine 2,3-Lutidine 2,3-Lutidine->4-Bromo-2,3-dimethylpyridine Bromination

Caption: Retrosynthetic pathways to this compound.

Approach A: Late-Stage Bromination of 3-Methylpicolinic Acid

This strategy involves the synthesis of the 3-methylpicolinic acid core, followed by the regioselective introduction of the bromine atom at the 4-position. The success of this approach hinges on controlling the regioselectivity of the bromination reaction on a disubstituted pyridine ring.

Key Starting Material: 3-Picoline (3-Methylpyridine)

The most direct precursor in this route is 3-methylpicolinic acid .[1][2][3] The synthesis of 3-methylpicolinic acid typically starts from the readily available and inexpensive 3-picoline .

Synthesis of 3-Methylpicolinic Acid from 3-Picoline:

The conversion of 3-picoline to 3-methylpicolinic acid involves the oxidation of the methyl group at the 2-position of the pyridine ring. However, the selective oxidation of one methyl group in the presence of another can be challenging. A more common approach is the oxidation of 2-amino-3-picoline followed by deamination, or the oxidation of a precursor where the 2-position is functionalized for subsequent conversion to a carboxylic acid. A direct oxidation of 3-picoline to 3-methylpicolinic acid is not straightforward. A more plausible route involves the synthesis of 3-methylpyridine-2-carbonitrile followed by hydrolysis.

Direct Bromination of 3-Methylpicolinic Acid:

The subsequent step, the direct bromination of 3-methylpicolinic acid, presents a significant regioselectivity challenge. The electron-donating methyl group directs electrophilic substitution to the ortho and para positions (2, 4, and 6), while the electron-withdrawing carboxylic acid group directs to the meta positions (3 and 5). The interplay of these directing effects makes it difficult to achieve selective bromination at the 4-position. While direct C-H bromination of picolinic acids has been reported, achieving high yields for the desired 4-bromo isomer can be difficult and often results in a mixture of products.[4]

Reaction Step Starting Material Product Typical Reagents and Conditions Challenges
Oxidation3-Picoline3-Methylpicolinic acidKMnO₄, H₂SO₄Selective oxidation of the 2-position methyl group is not feasible. Alternative multi-step synthesis required.
Bromination3-Methylpicolinic acidThis compoundBr₂, Lewis acid or NBSPoor regioselectivity, formation of multiple isomers.

Approach B: Construction of the Picolinic Acid Moiety on a Pre-functionalized Pyridine Ring

This approach is often more favored due to better control over the substitution pattern. The strategy involves synthesizing a pyridine ring that already contains the 3-methyl and 4-bromo substituents, followed by the introduction of the carboxylic acid group at the 2-position.

Key Starting Material: 4-Picoline (4-Methylpyridine)

A versatile and common starting material for this route is 4-picoline . The synthesis proceeds through a series of well-established transformations.

Synthetic Pathway from 4-Picoline:

G 4-Picoline 4-Picoline 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Picoline->4-Methyl-3-nitropyridine Nitration (H₂SO₄, HNO₃) 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 4-Methyl-3-nitropyridine->3-Amino-4-methylpyridine Reduction (e.g., H₂, Pd/C) 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine 3-Amino-4-methylpyridine->4-Bromo-3-methylpyridine Sandmeyer Reaction (NaNO₂, HBr, CuBr) 4-Bromo-3-methyl-2-lithiopyridine 4-Bromo-3-methyl-2-lithiopyridine 4-Bromo-3-methylpyridine->4-Bromo-3-methyl-2-lithiopyridine Lithiation (e.g., LDA, THF) This compound This compound 4-Bromo-3-methyl-2-lithiopyridine->this compound Carboxylation (1. CO₂ 2. H₃O⁺)

Caption: Synthetic route from 4-Picoline.

Step-by-Step Methodology:

  • Nitration of 4-Picoline: The synthesis commences with the nitration of 4-picoline to yield 4-methyl-3-nitropyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

  • Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitropyridine is then reduced to an amino group to form 3-amino-4-methylpyridine.[5] This reduction can be effectively achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).[5]

  • Sandmeyer Reaction: The resulting 3-amino-4-methylpyridine is a crucial intermediate for introducing the bromine atom at the desired position via a Sandmeyer reaction.[6][7] Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) followed by treatment with a copper(I) bromide catalyst yields 4-bromo-3-methylpyridine.[5] A Chinese patent describes a similar transformation, although it refers to the product as 3-bromo-4-methylpyridine, which is likely a typographical error given the starting material.[5]

  • Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 2-position of 4-bromo-3-methylpyridine. This can be accomplished through a few methods:

    • Lithiation and Carboxylation: Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the 2-position. The resulting lithiated species can then be quenched with carbon dioxide to form the carboxylate, which upon acidic workup, yields this compound.

    • Cyanation followed by Hydrolysis: An alternative is the introduction of a cyano group at the 2-position, which can then be hydrolyzed to the carboxylic acid.[8][9] This may involve a nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position, or through other functional group transformations.

Reaction Step Starting Material Product Typical Reagents and Conditions Key Considerations
Nitration4-Picoline4-Methyl-3-nitropyridineH₂SO₄, HNO₃Careful temperature control is necessary.
Reduction4-Methyl-3-nitropyridine3-Amino-4-methylpyridineH₂, Pd/C or Fe/HClHigh yield and clean reaction.
Sandmeyer Reaction3-Amino-4-methylpyridine4-Bromo-3-methylpyridineNaNO₂, HBr, CuBrDiazonium salt intermediate can be unstable.
Lithiation & Carboxylation4-Bromo-3-methylpyridineThis compound1. LDA, THF, -78 °C2. CO₂3. H₃O⁺Requires anhydrous conditions and low temperatures.

Approach C: Selective Oxidation of a Pre-functionalized Lutidine Derivative

A third strategy involves starting with a pyridine ring that already possesses the required methyl groups at the 2- and 3-positions, followed by bromination and selective oxidation.

Key Starting Material: 2,3-Lutidine (2,3-Dimethylpyridine)

This route utilizes the commercially available 2,3-lutidine as the foundational starting material.

Synthetic Pathway from 2,3-Lutidine:

G 2,3-Lutidine 2,3-Lutidine 4-Bromo-2,3-dimethylpyridine 4-Bromo-2,3-dimethylpyridine 2,3-Lutidine->4-Bromo-2,3-dimethylpyridine Bromination (e.g., Br₂, H₂SO₄) This compound This compound 4-Bromo-2,3-dimethylpyridine->this compound Selective Oxidation (e.g., KMnO₄, controlled conditions)

Caption: Synthetic route from 2,3-Lutidine.

Step-by-Step Methodology:

  • Bromination of 2,3-Lutidine: The first step is the regioselective bromination of 2,3-lutidine to introduce the bromine atom at the 4-position, yielding 4-bromo-2,3-dimethylpyridine. The directing effects of the two methyl groups favor substitution at the 4- and 6-positions. Careful control of reaction conditions is necessary to maximize the yield of the desired 4-bromo isomer.

  • Selective Oxidation: The subsequent and most critical step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid, without affecting the methyl group at the 3-position. This can be a challenging transformation. Oxidizing agents like potassium permanganate (KMnO₄) can be employed.[10] The increased steric hindrance around the 3-methyl group may provide a degree of selectivity for the oxidation of the 2-methyl group. The synthesis of 4-Bromopyridine-2-carboxylic acid from 4-bromo-2-methylpyridine using potassium permanganate has been reported, suggesting the feasibility of this type of oxidation.[11]

Reaction Step Starting Material Product Typical Reagents and Conditions Key Considerations
Bromination2,3-Lutidine4-Bromo-2,3-dimethylpyridineBr₂, H₂SO₄ or NBSPotential for formation of isomeric byproducts.
Selective Oxidation4-Bromo-2,3-dimethylpyridineThis compoundKMnO₄, controlled pH and temperatureAchieving high selectivity for the 2-methyl group oxidation is critical and can be challenging.

Conclusion: A Comparative Analysis of Starting Materials and Synthetic Strategies

The choice of the optimal synthetic route and the corresponding key starting material for the preparation of this compound depends on several factors, including the desired scale of the synthesis, cost of raw materials, and the available laboratory capabilities.

  • Approach A (from 3-Picoline): While seemingly direct, this route is hampered by the significant challenge of controlling the regioselectivity of the bromination step. It is generally not the preferred method for producing a pure, single isomer of the target molecule.

  • Approach B (from 4-Picoline): This is a robust and well-documented pathway that offers excellent control over the substitution pattern of the pyridine ring. Each step involves a reliable and high-yielding reaction. Although it is a multi-step synthesis, the commercial availability and low cost of 4-picoline make it an attractive option for both laboratory-scale and potential scale-up operations.

  • Approach C (from 2,3-Lutidine): This route is shorter than Approach B but relies heavily on the successful selective oxidation of one of the two methyl groups. While feasible, this step may require significant optimization to achieve high yields and purity, potentially complicating the overall process.

References

Methodological & Application

Synthesis of 4-Bromo-3-methylpicolinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-methylpicolinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its substituted pyridine framework allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex target molecules. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The described methodology is based on a robust and well-documented multi-step synthesis starting from commercially available 3-methylpyridine. The chosen synthetic route prioritizes regioselectivity and yield by employing a Sandmeyer reaction on a key aminopicolinic acid intermediate.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence, as illustrated in the workflow diagram below. This strategy begins with the oxidation of 3-methylpyridine to its N-oxide, followed by a regioselective nitration at the 4-position. The resulting nitro compound is then reduced to the corresponding amine, which is subsequently converted to the target bromo-substituted picolinic acid via a Sandmeyer reaction. This approach offers excellent control over the substitution pattern on the pyridine ring, a common challenge in pyridine chemistry.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis are corrosive and/or toxic. Please consult the Safety Data Sheets (SDS) for each chemical before use.

Step 1: Synthesis of 3-Methylpyridine N-oxide

The initial step involves the N-oxidation of 3-methylpyridine. This is a crucial activation step that facilitates the subsequent electrophilic nitration at the 4-position of the pyridine ring.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine (1.0 eq.).

  • Carefully add glacial acetic acid (5-10 vol).

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.5 eq.).

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.

Step 2: Synthesis of 3-Methyl-4-nitropyridine N-oxide

The N-oxide is then nitrated to introduce a nitro group at the 4-position. The N-oxide group directs the nitration to this position.[1][2]

Procedure:

  • To a flask containing concentrated sulfuric acid (5-10 vol), cool to 0 °C in an ice-salt bath.

  • Slowly add 3-methylpyridine N-oxide (1.0 eq.) while keeping the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 vol) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3-methylpyridine N-oxide, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 90-100 °C for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution until the pH is ~7-8.

  • The yellow precipitate of 3-methyl-4-nitropyridine N-oxide is collected by filtration, washed with cold water, and dried under vacuum.[1][2]

Step 3: Synthesis of 4-Amino-3-methylpicolinic Acid

This step involves the reduction of the nitro group to an amine and the oxidation of the methyl group at the 2-position to a carboxylic acid. A plausible one-pot or sequential process involves an initial reduction of the nitro group, followed by oxidation. A common method for the reduction of nitro groups on pyridine N-oxides is using iron in acetic acid.[3] Subsequent oxidation of the methyl group can be achieved with a strong oxidizing agent like potassium permanganate.[4]

Procedure (Conceptual):

  • Reduction: In a round-bottom flask, suspend 3-methyl-4-nitropyridine N-oxide (1.0 eq.) in a mixture of glacial acetic acid and water. Heat the mixture to reflux and add iron powder (5.0 eq.) portion-wise. Maintain reflux until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the iron salts, and neutralize the filtrate. Extract the product, 4-amino-3-methylpyridine, with a suitable organic solvent.

  • Oxidation: To the crude 4-amino-3-methylpyridine, add water and heat to 80-90 °C. Add potassium permanganate (2.0-3.0 eq.) portion-wise, maintaining the temperature. After the reaction is complete (disappearance of the purple color), cool the mixture and filter off the manganese dioxide. Acidify the filtrate to a pH of 3-4 with hydrochloric acid to precipitate the 4-amino-3-methylpicolinic acid. Collect the solid by filtration, wash with cold water, and dry.

Note: The direct conversion of 3-Methyl-4-nitropyridine N-oxide to 4-Amino-3-methylpicolinic Acid in a single step is challenging and may require significant optimization. The procedure outlined above is a conceptual representation based on known transformations of similar substrates.

Step 4: Synthesis of this compound via Sandmeyer Reaction

The final step is a Sandmeyer reaction, a reliable method for converting an aromatic amine to a bromide.[5][6][7] This involves the formation of a diazonium salt followed by its reaction with a copper(I) bromide solution.

Procedure:

  • Diazotization: In a flask, suspend 4-amino-3-methylpicolinic acid (1.0 eq.) in a solution of 48% hydrobromic acid (HBr) (4-5 vol). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the aminopicolinic acid, ensuring the temperature remains below 5 °C.[8] Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.[8]

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Adjust the pH of the mixture to ~3-4 by the slow addition of a saturated sodium bicarbonate solution.

  • The precipitated crude product is collected by filtration.

  • The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[9]

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
13-MethylpyridineH₂O₂, CH₃COOH3-Methylpyridine N-oxide85-95%
23-Methylpyridine N-oxideHNO₃, H₂SO₄3-Methyl-4-nitropyridine N-oxide70-80%
33-Methyl-4-nitropyridine N-oxideFe, CH₃COOH; KMnO₄4-Amino-3-methylpicolinic Acid50-60% (over 2 steps)
44-Amino-3-methylpicolinic AcidNaNO₂, HBr, CuBrThis compound60-75%

Note: Yields are estimates based on literature for similar transformations and may vary depending on reaction scale and optimization.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the substituted pyridine ring.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (isotopic pattern).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

  • Melting Point: To assess the purity of the final compound.

Conclusion

This application note provides a detailed and logical synthetic protocol for the preparation of this compound. The presented four-step synthesis, culminating in a Sandmeyer reaction, offers a reliable and regioselective route to this important chemical intermediate. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable building block for their drug discovery and development programs.

References

Application Note: The Strategic Utility of 4-Bromo-3-methylpicolinic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 4-Bromo-3-methylpicolinic acid (CAS: 1211526-84-9), a versatile heterocyclic building block, in the synthesis of kinase inhibitors. We will explore its intrinsic chemical reactivity, detailing protocols for key transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices, this guide serves as a practical resource for constructing complex molecular scaffolds designed to target various kinase families.

Introduction: The Value of a Well-Positioned Synthetic Handle

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the core structures of approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and improves aqueous solubility, while the ring itself serves as a robust anchor for appending various functional groups.

This compound is a particularly valuable reagent for several reasons:

  • Carboxylic Acid Group (C2): This group is readily converted into an amide, a critical interaction motif in many kinase inhibitors that often forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Bromine Atom (C4): The bromo-substituent serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the straightforward introduction of diverse aryl or heteroaryl moieties, which can be used to target regions of the kinase active site and improve potency and selectivity.

  • Methyl Group (C3): The methyl group provides steric bulk and influences the electronics of the pyridine ring. Its presence can help orient adjacent functionalities, potentially locking the inhibitor into a more favorable binding conformation and improving metabolic stability.

This combination of features makes this compound an ideal starting point for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key properties of this compound is provided below. Sourcing high-purity material (≥96%) is critical for reproducible synthetic outcomes.[2]

PropertyValueReference
CAS Number 1211526-84-9[2][3]
Molecular Formula C₇H₆BrNO₂[2][3]
Molecular Weight 216.03 g/mol [2][3]
IUPAC Name 4-bromo-3-methylpyridine-2-carboxylic acid[4]
Appearance Solid
Purity Typically ≥96%[2]
Storage 4°C or under an inert atmosphere at 2-8°C[4]

Core Synthetic Methodologies & Protocols

The utility of this compound is realized through two primary, sequential reactions: amide bond formation followed by cross-coupling.

The conversion of the picolinic acid to a picolinamide is the first crucial step in building the kinase inhibitor scaffold. This is typically achieved by coupling the acid with a desired aniline derivative. While conversion to an acid chloride using thionyl chloride or oxalyl chloride is possible, it can be harsh. Peptide coupling reagents are generally preferred for their milder conditions and broader functional group tolerance.

Rationale for Reagent Selection:

  • Coupling Agent: A carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) or a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU is often favored as it minimizes racemization (if chiral centers are present) and the byproducts are water-soluble, simplifying purification.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the acid formed during the reaction and facilitate the coupling.

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is ideal for solubilizing the reactants.[5]

Detailed Step-by-Step Protocol:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and the desired aniline derivative (1.05 eq).

  • Solvation: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-aryl-4-bromo-3-methylpicolinamide.

G cluster_prep Preparation cluster_reax Reaction cluster_workup Work-up & Purification prep1 Add this compound (1.0 eq) and Aniline (1.05 eq) to flask prep2 Dissolve in anhydrous DCM prep1->prep2 reax1 Add HATU (1.2 eq) prep2->reax1 reax2 Add DIPEA (3.0 eq) reax1->reax2 reax3 Stir at room temp (4-12h) reax2->reax3 reax4 Monitor by TLC/LC-MS reax3->reax4 workup1 Dilute with DCM reax4->workup1 workup2 Wash (1M HCl, NaHCO₃, Brine) workup1->workup2 workup3 Dry (Na₂SO₄), filter, concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 product Pure N-aryl-4-bromo-3-methylpicolinamide workup4->product

Caption: Experimental workflow for amide bond formation.

With the picolinamide in hand, the next step is to install a new C-C bond at the 4-position via a Suzuki-Miyaura reaction. This reaction is one of the most powerful tools in modern organic synthesis for creating biaryl structures.[6][7]

Causality in Experimental Design:

  • Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. Other catalysts, such as PdCl₂(dppf), can also be used and may require optimization for specific substrates.

  • Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact yield.[7]

  • Solvent System: The reaction is typically run in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the reaction.

Detailed Step-by-Step Protocol:

  • Preparation: In a Schlenk flask, combine the N-aryl-4-bromo-3-methylpicolinamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the final biaryl product.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product arbr Ar-Br arbr->pd_complex ar_boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ ar_boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Application Example: Synthesis of a Biaryl Picolinamide Kinase Inhibitor Scaffold

To illustrate the practical application of these protocols, we present a synthetic route to a hypothetical kinase inhibitor scaffold. Many potent inhibitors, such as the pan-PIM kinase inhibitor PIM447, feature a substituted picolinamide core.[8] The following workflow demonstrates how this compound can be used to construct a similar biaryl scaffold.

Workflow Overview: The synthesis begins with the amide coupling of this compound with 4-fluoroaniline, followed by a Suzuki coupling with 2,6-difluorophenylboronic acid. This sequence efficiently builds a complex molecule with functionalities known to interact with kinase active sites.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Suzuki Coupling start This compound step1_node Protocol 1: HATU, DIPEA, DCM start->step1_node aniline 4-Fluoroaniline aniline->step1_node boronic_acid 2,6-Difluorophenylboronic acid step2_node Protocol 2: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O boronic_acid->step2_node intermediate Intermediate: N-(4-fluorophenyl)-4-bromo-3-methylpicolinamide intermediate->step2_node final_product Final Product: N-(4-fluorophenyl)-6-(2,6-difluorophenyl)-...-picolinamide step1_node->intermediate step2_node->final_product

Caption: Two-step synthesis of a kinase inhibitor scaffold.

Expected Results and Characterization Data:

The following table summarizes expected outcomes and key characterization data for the synthetic sequence described above. Yields are representative and may vary based on specific reaction conditions and scale.

CompoundStructureExpected Yield¹H NMR (CDCl₃, δ ppm)MS (ESI+)
Intermediate: N-(4-fluorophenyl)-4-bromo-3-methylpicolinamide(Structure image would be here)75-85%8.35 (d, 1H), 8.20 (br s, 1H), 7.65 (dd, 2H), 7.40 (d, 1H), 7.10 (t, 2H), 2.50 (s, 3H)m/z: 311.0, 313.0 [M+H]⁺
Final Product: N-(4-fluorophenyl)-4-(2,6-difluorophenyl)-3-methylpicolinamide(Structure image would be here)60-75%8.40 (d, 1H), 8.25 (br s, 1H), 7.68 (dd, 2H), 7.45-7.35 (m, 1H), 7.20 (d, 1H), 7.15 (t, 2H), 7.05-6.95 (m, 2H), 2.30 (s, 3H)m/z: 345.1 [M+H]⁺

Conclusion

This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its pre-installed functionalities allow for a logical and efficient synthetic sequence involving robust and well-understood reactions like amidation and Suzuki-Miyaura coupling. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this note, researchers can effectively utilize this reagent to accelerate the discovery and development of novel therapeutic agents targeting the kinome.

References

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-3-methylpicolinic Acid in Synthesis

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers multiple points for chemical modification. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful and versatile tool for the construction of carbon-carbon bonds.[4] This allows for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, leading to the synthesis of complex molecules with potential biological activity or unique material properties.[5][6]

This guide provides an in-depth exploration of palladium-catalyzed C-C bond formation using this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, and discuss critical parameters for reaction optimization. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7][8] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[9][11] This is often the rate-determining step of the reaction.[9]

  • Transmetalation: In the Suzuki reaction, an organoboron species (e.g., a boronic acid) exchanges its organic group with the halide on the Pd(II) complex.[9][10] This step is facilitated by a base. In the Sonogashira reaction, a copper(I) co-catalyst facilitates the transfer of the alkynyl group to the palladium center.[12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

The choice of ligand, base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.[10][13] Bulky, electron-rich phosphine ligands, for example, are known to enhance the rates of both oxidative addition and reductive elimination.[14][15][16]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Challenges in the Cross-Coupling of this compound

The unique structure of this compound presents specific challenges that must be addressed for successful cross-coupling:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and catalyst deactivation.[17] The use of bulky, electron-rich ligands can sterically shield the palladium center and mitigate this issue.[17]

  • Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation under harsh reaction conditions, particularly at high temperatures. Careful selection of the base and reaction temperature is crucial to minimize this side reaction.

  • Poor Solubility: Pyridine derivatives can sometimes exhibit poor solubility in common organic solvents, which can hinder reaction rates.[17] The choice of an appropriate solvent or solvent mixture is therefore important.

Detailed Application Protocols

The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl compounds.[9]

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Schlenk Tube Add_Reagents Add this compound, Arylboronic acid, Base Start->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Add_Catalyst Add Pd Catalyst and Ligand Add_Solvent->Add_Catalyst Heat Heat to 80-110 °C with Vigorous Stirring Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with Water/Brine Dilute->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Isolated Product Purify->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[17]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012High
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene11016Moderate to High
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)9024Moderate

Note: Yields are illustrative and highly dependent on the specific arylboronic acid used.

Protocol 2: Heck Coupling with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes.[18][19]

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl acrylate) (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃) (2-6 mol%) or N-heterocyclic carbene (NHC) ligand precursor[20]

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv.)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMAc)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., P(o-tol)₃, 6 mol%).[21]

  • Add the anhydrous solvent (e.g., DMF) followed by the base (e.g., Et₃N, 1.5 equiv.).[21]

  • Add the alkene (1.2 equiv.) to the mixture.[21]

  • Seal the tube and heat the reaction mixture to 100-130 °C.[21][22]

  • Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC.[21]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.[21]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[12]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-5 mol%)

  • Base (e.g., Et₃N, DiPEA) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) iodide (5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., Et₃N/THF mixture) via syringe.[23]

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of C-C bonds can be formed efficiently. The protocols and considerations outlined in this guide are intended to empower researchers to successfully employ this valuable building block in the synthesis of novel compounds for a variety of applications.

References

Application Note: A Robust, Validated HPLC Method for Purity Assessment of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

4-Bromo-3-methylpicolinic acid is a substituted pyridine carboxylic acid derivative. Such molecules are common building blocks in pharmaceutical synthesis, and their purity is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.

The primary analytical challenge for this molecule lies in its polar and zwitterionic nature, stemming from the acidic carboxylic acid group and the basic nitrogen atom on the pyridine ring. Standard reversed-phase (RP) methods can suffer from poor retention for such polar compounds[1][2]. Therefore, a successful method development strategy must focus on controlling the analyte's ionization state to achieve adequate retention and sharp, symmetrical peak shapes on a non-polar stationary phase[3]. This is typically achieved by adjusting the mobile phase pH to suppress the ionization of the acidic functional group.

This application note details a systematic approach, beginning with an understanding of the analyte's properties, leading to a robust RP-HPLC method, and culminating in a rigorous validation protocol as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline[4].

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₇H₆BrNO₂Provides molecular weight for concentration calculations.[5][6]
Molecular Weight 216.03 g/mol Essential for preparing standard solutions of known concentration.[5][6]
Structure 4-bromo-3-methyl-pyridine-2-carboxylic acidContains a carboxylic acid (acidic) and a pyridine nitrogen (basic), making it potentially zwitterionic. It is a polar molecule.
Calculated logP 1.85Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.[5]
pKa (Estimated) ~2-3 for COOH, ~5-6 for pyridine NThe ionization state is highly pH-dependent. To ensure retention on a C18 column, the mobile phase pH should be set below the carboxylic acid's pKa (e.g., pH < 2.5) to keep it in the more hydrophobic, non-ionized form.[3]
UV Absorbance (To be determined)Pyridine-based structures typically exhibit strong UV absorbance between 250-280 nm. A UV-Vis spectrum should be acquired to determine the optimal wavelength (λmax) for maximum sensitivity.

HPLC Method Development Workflow

The development process is a logical sequence of experiments designed to achieve a separation that is fit for purpose—namely, resolving the main analyte peak from all potential impurities and degradation products.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) start Define Analytical Target Profile (ATP) char Analyte Characterization (pKa, logP, UV Scan) start->char setup Instrument & Reagent Preparation start->setup col_sel Column Selection (e.g., C18, 5 µm, 4.6x150 mm) char->col_sel setup->col_sel mp_sel Mobile Phase Screening (ACN vs. MeOH, pH) col_sel->mp_sel wav_sel Wavelength Selection (Determine λmax) mp_sel->wav_sel opt Parameter Optimization (Gradient, Flow, Temp) wav_sel->opt final Final Optimized Method Protocol opt->final val_params Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) Robustness LOQ/LOD final->val_params report Application Note & Validation Report val_params->report

Caption: Workflow for HPLC method development and validation.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent L1 packing).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), ortho-phosphoric acid (85%), and purified water (18.2 MΩ·cm).

  • Standards: this compound reference standard (>99.5% purity).

Initial Screening and Optimization
  • Wavelength Selection: A solution of this compound (approx. 10 µg/mL in diluent) was scanned from 200 to 400 nm using the DAD. The resulting spectrum showed a significant absorbance maximum (λmax) at 268 nm , which was selected for detection to ensure high sensitivity.

  • Column and Mobile Phase Rationale: A C18 column was chosen as the primary workhorse for reversed-phase chromatography. To ensure sufficient retention of the polar analyte, the mobile phase pH was controlled. An acidic mobile phase (pH 2.5) was selected to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention. Phosphoric acid is an excellent choice for a buffer in this pH range as it is non-volatile and UV-transparent.

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) were screened as the organic component of the mobile phase. ACN provided better peak shape and shorter run times, and was therefore selected for further optimization.

  • Gradient Optimization: A broad scouting gradient (e.g., 5-95% ACN over 20 minutes) was initially run to determine the approximate elution conditions. The gradient was then tailored to provide optimal resolution between the main peak and any observed impurities, particularly those eluting close to the main peak or the solvent front.

Final Optimized HPLC Method Protocol

This protocol details the finalized, optimized conditions for the purity assessment.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm (DAD)
Injection Volume 10 µL
Run Time 20 minutes (including re-equilibration)
Diluent Water:Acetonitrile (80:20, v/v)
Solution Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Standard Solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Confirms column efficiency.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pump and system stability.

Method Validation Protocol (ICH Q2 R1)

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose[7][8].

ValidationProtocol method Validated HPLC Method spec Specificity (Peak Purity, Stress Testing) method->spec lin Linearity & Range (r² > 0.999) method->lin acc Accuracy (% Recovery) method->acc prec Precision (%RSD) method->prec rob Robustness (Systematic Variation) method->rob loq LOQ / LOD (S/N Ratio) method->loq

Caption: Key parameters for HPLC method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent blank, placebo, and stressed samples (acid, base, peroxide, heat, light). Assess peak purity of the analyte peak using DAD.No interference at the analyte retention time. Peak purity index > 0.999. Analyte peak is resolved from all degradation products (Resolution > 2.0).
Linearity Prepare and inject a series of five solutions ranging from 50% to 150% of the nominal sample concentration (0.25 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range Confirmed by linearity, accuracy, and precision data.50% to 150% of the nominal concentration.
Accuracy Analyze a placebo matrix spiked with the analyte at three levels (80%, 100%, 120% of nominal conc.) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day.%RSD ≤ 2.0% for repeatability. Cumulative %RSD for intermediate precision ≤ 2.0%.
Robustness Intentionally vary method parameters: Flow Rate (±0.1 mL/min), Column Temp (±5 °C), Mobile Phase pH (±0.2).System suitability criteria must be met. Analyte %purity results should not significantly change.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.S/N ratio ≈ 10. Precision (%RSD) at LOQ concentration should be ≤ 10%.
Detailed Protocol: Specificity (Forced Degradation)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure:

    • Acid Degradation: Add 1 mL of 1N HCl to 1 mL of sample stock solution (0.5 mg/mL). Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

    • Base Degradation: Add 1 mL of 1N NaOH to 1 mL of sample stock solution. Heat at 60 °C for 2 hours. Neutralize with 1N HCl before injection.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of sample stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Prepare a solution for analysis.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze each stressed sample using the optimized HPLC method. Evaluate the chromatograms for the appearance of new peaks and the purity of the main analyte peak.

Conclusion

The reversed-phase HPLC method detailed in this application note is proven to be a reliable and robust tool for the purity assessment of this compound. By controlling the mobile phase pH to suppress the ionization of the analyte, excellent retention and peak shape were achieved on a standard C18 column. The comprehensive validation study confirms that the method is specific, accurate, precise, linear, and robust over the specified range, making it suitable for routine use in a quality control environment and for stability testing in pharmaceutical development.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-3-methylpicolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methylpicolinic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, prized for its metabolic stability, ability to engage in hydrogen bonding, and its capacity to modulate the physicochemical properties of drug candidates.[1] Among the myriad of substituted pyridines, the 3-methylpicolinic acid framework represents a particularly valuable starting point for drug discovery programs. The strategic placement of the carboxylic acid, methyl group, and a reactive handle—in this case, a bromine atom at the 4-position—offers a versatile platform for the systematic exploration of chemical space.

4-Bromo-3-methylpicolinic acid (CAS 1211526-84-9) is a readily available building block that serves as a linchpin for generating diverse libraries of bioactive molecules.[1][2] The carboxylic acid at the 2-position provides a vector for amide coupling, a ubiquitous reaction in pharmaceutical synthesis.[3][4] The bromine atom at the 4-position is primed for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. The methyl group at the 3-position provides steric and electronic influence that can be crucial for optimizing target engagement and pharmacokinetic profiles.

This guide provides an in-depth exploration of key functionalization strategies for this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methodologies discussed—amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—are pillars of contemporary drug development, and their application to this specific scaffold is detailed herein to empower researchers in their quest for novel therapeutics.

Core Functionalization Strategies: A Decision Workflow

The choice of functionalization strategy for this compound depends on the desired final structure and the stage of the synthetic sequence. The following diagram illustrates a logical workflow for derivatizing this versatile scaffold.

G start This compound esterification Esterification (e.g., MeOH, H+) start->esterification Protect/ Activate amide_coupling Amide Coupling start->amide_coupling Direct Coupling ester Methyl 4-Bromo-3-methylpicolinate esterification->ester final_products1 Amide Derivatives (Diverse R-NH2) amide_coupling->final_products1 suzuki Suzuki-Miyaura Coupling (C-C) final_products2 4-Aryl/Alkyl Derivatives suzuki->final_products2 buchwald Buchwald-Hartwig Amination (C-N) final_products3 4-Amino Derivatives buchwald->final_products3 ester->suzuki ester->buchwald

Caption: Decision workflow for functionalizing this compound.

Amide Bond Formation: Building the Core of Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3] Direct coupling of the carboxylic acid of this compound with a diverse range of primary and secondary amines allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).

Scientific Rationale:

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be activated. This is typically achieved by converting the hydroxyl group into a better leaving group. Common activating agents include carbodiimides (like DCC or EDCI) often used with additives like HOBt or HOAt to suppress racemization, and uronium/phosphonium salts like HATU or PyBOP.[5] The choice of coupling reagent and base is critical to ensure high yields and purity, especially with sensitive or sterically hindered substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a similar synthesis of N-substituted-4-bromopicolinamides and is suitable for a broad range of amines.[6]

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine, morpholine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Add the amine of interest (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0-3.0 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reagent/ParameterMolar Ratio/ConditionRationale for Choice
Amine1.1 eqA slight excess ensures complete consumption of the starting acid.
HATU1.2 eqA highly efficient coupling reagent that minimizes side reactions and racemization.[6]
DIPEA2.0-3.0 eqA non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves the reagents.
TemperatureRoom TemperatureSufficient for activation with HATU, minimizing thermal degradation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in many therapeutic agents.[7] This reaction is ideal for converting the C-Br bond at the 4-position of the picolinic acid scaffold into a C-Aryl or C-Alkenyl bond.

Scientific Rationale:

The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group from an organoboron species (e.g., a boronic acid or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

For substrates like picolinic acids, it is often advantageous to first protect the carboxylic acid as an ester (e.g., a methyl ester) to prevent potential interference with the basic reaction conditions and improve solubility in organic solvents.

G reagents Methyl 4-Bromo-3-methylpicolinate + Arylboronic Acid + Base (e.g., K2CO3) pd0 Pd(0)L_n pd2_complex [Ar-Pd(II)-Br]L_n pd0->pd2_complex Oxidative Addition transmetalation [Ar-Pd(II)-Ar']L_n pd2_complex->transmetalation Transmetalation (Base-mediated) product Methyl 4-Aryl-3-methylpicolinate transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-Bromo-3-methylpicolinate

This protocol is a representative procedure based on established methods for Suzuki couplings on bromopyridine scaffolds.

Part A: Esterification of this compound

  • Suspend this compound (1.0 eq) in methanol (MeOH).

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the methyl ester, which can often be used without further purification.

Part B: Cross-Coupling Reaction

  • To a dry Schlenk flask, add Methyl 4-bromo-3-methylpicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (Ar or N₂) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC/LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the 4-aryl-3-methylpicolinate.

  • If the free acid is desired, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

ComponentMolar Ratio/ConditionRationale for Choice
Arylboronic Acid1.2 eqEnsures efficient coupling and consumption of the starting bromide.
Palladium Catalyst3-5 mol%A standard catalytic loading for efficient turnover.
Base (e.g., K₂CO₃)2.0-3.0 eqActivates the boronic acid for the transmetalation step.[9]
SolventDioxane/Water (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature80-100 °CProvides sufficient thermal energy to drive the catalytic cycle.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[1] This reaction is particularly useful for synthesizing 4-amino-picolinic acid derivatives, which are key pharmacophores in many biologically active molecules.

Scientific Rationale:

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[6] A Pd(0) complex undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then coordinates to the amine. A base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the product, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands (e.g., Xantphos, BINAP) to facilitate the reductive elimination step.[1][6]

Protocol 3: Buchwald-Hartwig Amination of Methyl 4-Bromo-3-methylpicolinate

This is a representative protocol based on the amination of similar bromopyridine systems.[3] As with the Suzuki coupling, esterification of the carboxylic acid is recommended prior to the reaction.

Materials:

  • Methyl 4-bromo-3-methylpicolinate (prepared as in Protocol 2, Part A)

  • Amine of interest (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., (±)-BINAP or Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add Methyl 4-bromo-3-methylpicolinate (1.0 eq) to the tube.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The resulting ester can be saponified to the carboxylic acid if needed.

ComponentMolar Ratio/ConditionRationale for Choice
Palladium Precursor1-2 mol% Pd₂(dba)₃A common and effective source of Pd(0) for the catalytic cycle.[3]
Ligand (e.g., BINAP)2-4 mol%A bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[1]
Base (e.g., NaOtBu)1.4 eqA strong base is required to deprotonate the amine, forming the active nucleophile.[3]
SolventAnhydrous TolueneAn inert, high-boiling solvent suitable for this transformation.
Temperature80-110 °CNecessary to overcome the activation energy for the catalytic steps.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for medicinal chemistry. The strategic application of robust and well-understood synthetic transformations—amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—provides researchers with reliable pathways to generate vast arrays of novel chemical entities. The protocols outlined in this guide serve as a validated starting point for synthesis campaigns targeting this privileged scaffold. As catalytic methods continue to evolve, future work may focus on direct C-H functionalization of the picolinic acid ring or the development of more sustainable, lower-loading catalyst systems to further enhance the efficiency and environmental friendliness of these essential transformations.

References

Application Notes and Protocols for the Use of 4-Bromo-3-methylpicolinic Acid as a Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da) that bind with low affinity to a biological target.[1] The core principle of FBDD lies in the superior "ligand efficiency" of these fragments; they form high-quality interactions with the target protein, making them highly efficient starting points for optimization into potent, drug-like candidates.[3] This approach allows for a more thorough exploration of chemical space with a smaller library size and often yields leads with better physicochemical properties.[2]

This guide provides a detailed exploration of 4-Bromo-3-methylpicolinic acid as a strategic fragment in drug design campaigns. We will delve into the rationale for its selection, provide comprehensive protocols for its use in screening and validation, and outline a roadmap for its evolution from a low-affinity hit to a potent lead molecule.

Rationale for Selecting this compound

The molecular architecture of this compound presents a compelling combination of features that are highly advantageous for FBDD. Each functional group offers distinct opportunities for interaction and subsequent chemical elaboration.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211526-84-9[4][5][6]
Molecular Formula C₇H₆BrNO₂[4][6]
Molecular Weight 216.03 g/mol [4]
Topological Polar Surface Area (TPSA) 50.19 Ų[4]
Calculated LogP 1.85[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Key Structural Features and Their Implications:
  • Picolinic Acid Core: The pyridine-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous biologically active compounds.[7] The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds with key residues in a protein's active site. The proximity of the carboxylic acid to the nitrogen atom also allows this fragment to act as a bidentate chelator for metal ions, which can be critical for inhibiting metalloenzymes.[8]

  • The Bromine Atom as a "Growth Vector" and Halogen Bond Donor: The bromine atom at the 4-position is arguably the most strategic feature of this fragment. Halogenated pyridines are valuable synthons in medicinal chemistry.[9] The bromine atom serves two primary purposes:

    • Halogen Bonding: It can participate in halogen bonds, a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can significantly enhance binding affinity and selectivity.

    • Synthetic Handle: The C-Br bond is a versatile synthetic handle for "fragment evolution."[2] It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and directional addition of new chemical matter to "grow" the fragment into a more potent inhibitor.[9][10]

  • The Methyl Group as a Probe for Hydrophobic Pockets: The methyl group at the 3-position provides a simple hydrophobic feature that can probe for small lipophilic pockets within the binding site. Its presence also influences the electronic properties of the pyridine ring and can provide a steric constraint that may enhance binding selectivity.

Experimental Workflows and Protocols

The successful application of this compound in an FBDD campaign requires a cascade of sensitive biophysical techniques to detect its weak binding and to validate the interaction.

Diagram of the FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (including this compound) PrimaryScreen Primary Biophysical Screen (e.g., DSF, SPR) FragLib->PrimaryScreen HitTriage Hit Triage & Confirmation (Orthogonal Screen, e.g., NMR) PrimaryScreen->HitTriage Structural Structural Biology (X-ray Crystallography) HitTriage->Structural Affinity Affinity Determination (ITC) HitTriage->Affinity SBDD Structure-Based Design (SBDD) Structural->SBDD Synthesis Analogue Synthesis (e.g., Suzuki Coupling at Br) SBDD->Synthesis SAR SAR by Biophysics/Biochemistry Synthesis->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Potency > 100x Fragment) SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of a fragment library. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Objective: To identify fragments that thermally stabilize the target protein, indicating a binding event.

Materials:

  • Purified target protein (0.1-0.2 mg/mL) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix 18 µL of protein solution with 0.1 µL of 500x diluted SYPRO Orange dye per well.

  • Fragment Dispensing: Dispense 19 µL of the master mix into each well of the PCR plate.

  • Compound Addition: Add 1 µL of the this compound stock solution (or other fragments) to the appropriate wells to achieve a final concentration of 1-5 mM. Include DMSO-only controls.

  • Plate Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Shift Analysis: Place the plate in the real-time PCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. A positive shift in Tm (ΔTm) of ≥ 2 °C in the presence of the fragment compared to the DMSO control is considered a preliminary hit.

Causality and Trustworthiness: A significant ΔTm suggests that the fragment binds to the folded state of the protein, thereby increasing its thermal stability. This method is robust but can generate false positives. Therefore, all hits must be validated using an orthogonal method.

Protocol 2: Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating fragment hits as it directly observes the binding event. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.

Objective: To confirm the direct binding of this compound to the target protein.

Materials:

  • Purified target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4).

  • This compound (1-2 mM final concentration).

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology:

  • Sample Preparation: Prepare two NMR tubes.

    • Sample 1 (Reference): this compound in the deuterated buffer.

    • Sample 2 (STD): this compound and the target protein in the same deuterated buffer.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum of Sample 1 to identify the chemical shifts of the fragment's protons.

  • STD-NMR Experiment:

    • On Sample 2, set up the STD experiment. This involves two spectra acquired in an interleaved fashion.

    • On-resonance spectrum: The protein resonances are selectively saturated with a train of radiofrequency pulses (e.g., at -1 ppm).

    • Off-resonance spectrum: The same saturation is applied at a frequency where no protein signals are present (e.g., at 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that were in close proximity to the saturated protein, thus confirming binding.

  • Interpretation: The presence of signals in the STD difference spectrum corresponding to the protons of this compound is a direct confirmation of binding. The relative intensities of the signals can provide information about which part of the fragment is closest to the protein surface (the epitope map).

Causality and Trustworthiness: STD-NMR is a highly reliable method for detecting weak interactions. Unlike DSF, it is less prone to artifacts from protein aggregation or denaturation and provides direct evidence of a physical interaction between the fragment and the target.

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional binding mode through X-ray crystallography. This provides invaluable information for structure-based drug design.

Objective: To determine the atomic-level interactions between this compound and the target protein.

Materials:

  • High-quality crystals of the target protein.

  • Soaking solution containing this compound (5-20 mM, solubility permitting) and cryoprotectant.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking: Transfer a protein crystal from its growth solution into a small drop of a solution containing this compound. The soaking time can range from minutes to hours.

  • Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment.

  • Binding Mode Analysis: If clear electron density for the fragment is observed, build it into the model and refine the structure. Analyze the refined structure to identify key interactions (hydrogen bonds, salt bridges, halogen bonds, hydrophobic contacts) between this compound and the protein.

Causality and Trustworthiness: A high-resolution crystal structure provides unambiguous proof of binding and reveals the precise orientation and interactions of the fragment.[2] This information is the foundation for rational, structure-guided optimization of the hit.

Diagram of Potential Fragment Interactions

Fragment_Interactions cluster_protein Protein Binding Pocket cluster_fragment This compound Lys Lysine (NH3+) Gln Glutamine (C=O) Phe Phenylalanine Fragment Picolinic Acid (COO-) Fragment->Lys Salt Bridge / H-Bond Bromo Bromo (Br) Bromo->Gln Halogen Bond Methyl Methyl (CH3) Methyl->Phe Hydrophobic Interaction

Caption: Hypothetical interactions of this compound in a protein active site.

Hit-to-Lead Optimization: A Structure-Guided Approach

Once the binding mode of this compound is confirmed, the focus shifts to increasing its potency.[11] The bromine atom is the key starting point for this "fragment evolution."

Strategy: Elaboration via Suzuki Coupling

The C4-Br bond provides a clear vector for expansion into unoccupied space within the binding pocket. A Suzuki coupling reaction with various boronic acids is a robust and versatile method for this elaboration.

  • Analyze the Binding Pocket: Using the crystal structure, identify pockets of space adjacent to the bromine atom. Note any nearby residues that could form favorable interactions (e.g., hydrogen bond donors/acceptors, hydrophobic patches).

  • Virtual Library Design: In silico, replace the bromine atom with a range of chemical moieties (e.g., phenyl, substituted phenyls, other heterocycles) and dock them into the active site to prioritize compounds for synthesis.

  • Synthesis: Synthesize a small, focused library of analogues using a Suzuki coupling protocol.

  • Iterative Screening: Screen the synthesized analogues for improved affinity using the established biophysical assays (e.g., ITC for accurate Kd determination) and biochemical assays.

  • Co-crystallization: For the most promising analogues, obtain co-crystal structures to confirm that the designed interactions are being formed and to guide the next round of design.

This iterative cycle of design, synthesis, and testing is the engine of FBDD, allowing for the rapid and efficient conversion of a millimolar fragment hit into a nanomolar lead compound.

Conclusion

This compound is a highly promising, synthetically tractable fragment for use in drug discovery campaigns. Its combination of a proven pharmacophore (picolinic acid), a probe for hydrophobic interactions (methyl group), and a versatile synthetic handle for structure-guided growth (bromo group) makes it an excellent starting point for tackling a wide range of biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the potential of this and similar fragments in their pursuit of novel therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of 4-Bromo-3-methylpicolinic acid, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for scalability, robustness, and high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. The synthesis is approached via a multi-step pathway starting from commercially available reagents, and the purification is achieved through a combination of crystallization and, where necessary, chromatographic methods.

Introduction: Significance of this compound

This compound is a heterocyclic carboxylic acid derivative. The unique substitution pattern on the pyridine ring, featuring a bromine atom, a methyl group, and a carboxylic acid, makes it a valuable building block in the synthesis of complex organic molecules. In the pharmaceutical industry, substituted picolinic acids are integral components of numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the carboxylic acid group allows for amide bond formation and other derivatizations. The methyl group can influence the molecule's conformation and metabolic stability. Given its importance, robust and scalable methods for the synthesis and purification of this compound are of significant interest.

Proposed Synthetic Pathway: A Scientifically Grounded Approach

A plausible and scalable synthetic route to this compound commences with the synthesis of the key intermediate, 3-bromo-4-methylpyridine, followed by a directed functionalization of the pyridine ring to introduce the carboxylic acid group.

Synthesis of 3-Bromo-4-methylpyridine

The synthesis of 3-bromo-4-methylpyridine can be achieved from 4-methyl-3-nitropyridine. This method is advantageous due to the availability of the starting material and the mild reaction conditions involved. The process involves two main steps:

  • Reduction of the nitro group: 4-Methyl-3-nitropyridine is reduced to 4-methyl-3-aminopyridine. Catalytic hydrogenation is a common and scalable method for this transformation.[1]

  • Sandmeyer-type reaction: The resulting amino group is then converted to a bromine atom via a Sandmeyer-type reaction. This involves diazotization of the amine followed by treatment with a bromine source.

Synthesis of this compound

With 3-bromo-4-methylpyridine in hand, the next critical step is the introduction of the carboxylic acid group at the 2-position of the pyridine ring. A highly effective and regioselective method for this transformation is directed ortho-metalation (DoM) .[2][3][4][5][6] In this strategy, the nitrogen atom of the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C-2 position. The resulting lithiated species can then be quenched with an electrophile, in this case, carbon dioxide, to yield the desired carboxylic acid.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 4-Methyl-3-nitropyridine Intermediate1 4-Methyl-3-aminopyridine Start->Intermediate1 Reduction (e.g., H2, Pd/C) Intermediate2 3-Bromo-4-methylpyridine Intermediate1->Intermediate2 Sandmeyer Reaction (NaNO2, HBr, CuBr) Intermediate3 Lithiated Intermediate Intermediate2->Intermediate3 Directed ortho-Metalation (n-BuLi, THF, -78 °C) Product This compound Intermediate3->Product Carboxylation (CO2 (s)) Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization QC_Analysis Quality Control Analysis (HPLC, NMR, MS) Recrystallization->QC_Analysis Prep_HPLC Preparative HPLC (Optional) Prep_HPLC->QC_Analysis QC_Analysis->Prep_HPLC Further Purification Required Final_Product High-Purity Product (>98%) QC_Analysis->Final_Product Meets Specification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-3-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Understanding the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common synthetic strategy involves the direct bromination of a 3-methylpicolinic acid precursor. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can lead to side reactions.

The primary challenge is achieving selective mono-bromination at the C4 position while avoiding the formation of di-brominated products and other impurities.[1][2] The choice of brominating agent, solvent, and temperature are the most critical factors influencing the outcome.

General Synthetic Workflow

The synthesis can be logically broken down into three main stages: Reaction Setup, Execution & Monitoring, and Product Isolation & Purification.

Synthetic Workflow cluster_0 Stage 1: Reaction Setup cluster_1 Stage 2: Execution & Monitoring cluster_2 Stage 3: Isolation & Purification start Starting Material 3-Methylpicolinic Acid reagents Select Brominating Agent (NBS, DBDMH, Br2) Select Solvent (H2SO4, Acetic Acid) start->reagents Combine reaction Controlled Bromination Maintain Temperature Stir Vigorously reagents->reaction Initiate Reaction monitoring Monitor Progress TLC / HPLC Analysis reaction->monitoring Sample periodically workup Reaction Quench Aqueous Workup pH Adjustment monitoring->workup Upon Completion purification Purify Crude Product Recrystallization / Chromatography workup->purification Isolate product Final Product This compound Characterize (NMR, MS) purification->product Dry

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I address them?

A1: Low yield is a common problem that can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction: The bromination may be stalling.

    • Troubleshooting: Confirm the purity of your starting material and reagents. Moisture can deactivate some brominating agents. Monitor the reaction using Thin Layer Chromatography (TLC) or HPLC to ensure it has run to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as higher temperatures can promote side reactions.[3]

  • Side Product Formation: The primary cause of yield loss is often the formation of undesired byproducts, particularly di-brominated species.

    • Troubleshooting: Carefully control the stoichiometry of your brominating agent. Using a slight excess is common, but a large excess will inevitably lead to poly-bromination.[2] Consider adding the brominating agent portion-wise to maintain a low concentration in the reaction mixture.

  • Purification Losses: Significant amounts of product can be lost during the workup and purification stages.

    • Troubleshooting: During aqueous workup, ensure the pH is correctly adjusted to precipitate your acidic product while keeping basic impurities dissolved. When performing recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation. If using column chromatography, select a solvent system that provides good separation between your product and major impurities.

Q2: I am observing a significant amount of a di-brominated byproduct in my crude NMR. How do I improve selectivity for mono-bromination?

A2: Achieving mono-bromination selectivity is critical. The formation of di-bromo isomers is a frequent issue when brominating activated pyridine rings.[1]

  • Control Stoichiometry: This is the most critical parameter. Do not use more than 1.05-1.1 equivalents of the brominating agent (e.g., NBS). It is often preferable to use slightly less than 1 equivalent to ensure all the brominating agent is consumed, even if it means having some unreacted starting material, which is often easier to separate than a di-brominated byproduct.[1]

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0-15°C and slowly warm if necessary.[4] Higher temperatures provide more energy for the second, less favorable bromination to occur.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred over elemental bromine (Br₂) for better selectivity in these systems.[1][5] They provide a slow, steady source of electrophilic bromine, which helps to prevent over-bromination.

Q3: The bromination reaction is very slow or stalls completely. What can I do to drive it to completion?

A3: A stalled reaction points to issues with activation or reagent viability.

  • Reagent Quality: Ensure your brominating agent is fresh and has been stored correctly. NBS, for example, should be recrystallized if it appears yellow. Solvents like sulfuric acid should be of high concentration (e.g., fuming sulfuric acid or oleum) as water content can inhibit the reaction.

  • Activation: The pyridine ring is electron-deficient. Performing the reaction in a strong acid like fuming sulfuric acid protonates the ring, making it even more deactivated. However, this method is sometimes used because it can direct the substitution pattern. A common alternative is to use a less acidic medium like glacial acetic acid.[4]

  • Catalysis: While less common for simple bromination, the use of a catalyst can sometimes be effective. For pyridine derivatives, both electrophilic catalysts and radical initiators (if using NBS under specific conditions) have been employed.[1]

Q4: My workup is messy, and I'm struggling to isolate a pure product. Can you suggest a robust purification strategy?

A4: A clean workup and effective purification are key to a good isolated yield.

  • Quenching: After confirming reaction completion via TLC/HPLC, cool the reaction mixture in an ice bath and carefully quench it by pouring it onto crushed ice.

  • Neutralization/pH Adjustment: Slowly basify the cold acidic solution with a saturated aqueous solution of sodium hydroxide or sodium carbonate to a pH of ~3-4. This compound is acidic and will precipitate out as you approach its pKa, while unreacted starting material (if any) might remain in solution depending on the pH.

  • Extraction vs. Filtration: If a solid precipitates, it can be collected by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. If the product does not precipitate cleanly, you may need to extract it into an organic solvent like ethyl acetate.

  • Recrystallization: This is the most effective method for purifying the crude solid.

    • Solvent Screening: Test solvents like ethanol/water, isopropanol, or acetonitrile. The ideal solvent will dissolve the crude product when hot but very little when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of the boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the crystals by filtration and dry them under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended brominating agent for this synthesis?

A1: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is highly recommended. It is a solid, making it easier to handle than liquid bromine, and it often provides better regioselectivity and reduces the formation of poly-brominated byproducts.[2][5] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another excellent alternative with similar benefits.[1]

Q2: What is the optimal solvent and temperature for the bromination step?

A2: A common and effective solvent system is glacial acetic acid .[4] The reaction can often be performed at a controlled temperature of 15-20°C .[4] Some procedures call for the use of fuming sulfuric acid, but this is extremely corrosive and can lead to slower reactions due to ring deactivation.[1] Always start at a lower temperature and monitor the reaction; if it is too slow, the temperature can be gradually increased.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use silica gel plates. A good eluent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate, often with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the acidic components.

  • Analysis: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. The product, this compound, should be less polar than the starting 3-methylpicolinic acid (due to the bromine atom) and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared.

Q4: Can I use a different starting material, such as 2,3-lutidine (2,3-dimethylpyridine)?

A4: Yes, this is a viable alternative route. The synthesis would involve:

  • Bromination: Selectively brominate 2,3-lutidine at the 4-position.

  • Oxidation: Selectively oxidize the methyl group at the 2-position to a carboxylic acid. This is often done using an oxidant like potassium permanganate (KMnO₄).[6] The challenge with this route is achieving selectivity in both steps. The oxidation step can be aggressive and may require careful optimization to avoid over-oxidation or oxidation of the 3-methyl group.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized methodology based on established principles for the bromination of pyridine derivatives.

Protocol: Synthesis of this compound via Bromination of 3-Methylpicolinic Acid

Materials:

  • 3-Methylpicolinic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methylpicolinic acid (1.0 eq). Add glacial acetic acid (approx. 5-10 mL per gram of starting material). Stir the mixture to dissolve the starting material.

  • Cooling: Cool the flask in an ice-water bath to 15°C.[4]

  • Addition of Brominating Agent: Once the temperature is stable, add N-Bromosuccinimide (1.05 eq) to the flask in small portions over 30 minutes. Ensure the internal temperature does not rise above 20°C.

  • Reaction: Allow the reaction to stir at 15-20°C. Monitor the reaction progress every hour using TLC (e.g., 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 3-5 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x the volume of the acetic acid).

  • Precipitation/Extraction: A white or off-white precipitate may form.

    • If a solid forms: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

    • If no solid forms or it is minimal: Adjust the pH of the aqueous solution to ~7 with saturated sodium bicarbonate, then extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: If you performed an extraction, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Section 5: Data Summary Table

The following table summarizes key variables and their impact on the reaction outcome, providing a quick reference for optimization.

ParameterOption 1Option 2Option 3Expected Outcome & Rationale
Brominating Agent NBS DBDMHBr₂NBS/DBDMH are preferred. They are solids and provide a controlled release of electrophilic bromine, improving selectivity and reducing poly-bromination.[1][5]
Stoichiometry 1.05 eq 1.5 eq< 1.0 eqUse 1.05 eq for full conversion. Using 1.5 eq will likely cause di-bromination.[2] Using <1.0 eq can improve selectivity but will leave starting material.
Solvent Acetic Acid H₂SO₄ / OleumDichloromethaneAcetic acid is a good balance. It is less harsh than oleum, which can excessively deactivate the ring.[1][4]
Temperature 0-5°C15-20°C 40-50°C15-20°C is a good starting point. Lower temperatures may be too slow, while higher temperatures drastically increase the risk of side reactions.[3][4]
Section 6: Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues during the synthesis.

Troubleshooting Flowchart start Low Yield or Impure Product check_completion Is the reaction going to completion? (Check TLC/HPLC) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No complete Problem: Side Products or Purification Loss check_completion->complete Yes incomplete_sol Solution: 1. Check reagent purity. 2. Extend reaction time. 3. Cautiously increase temp. incomplete->incomplete_sol check_byproducts What is the main impurity? (Check NMR) complete->check_byproducts dibromo Impurity: Di-bromo Product check_byproducts->dibromo Di-bromo other_impurity Impurity: Starting Material / Other check_byproducts->other_impurity Other dibromo_sol Solution: 1. Reduce brominating agent to 1.05 eq. 2. Lower reaction temperature. 3. Add brominating agent portion-wise. dibromo->dibromo_sol other_impurity_sol Solution: 1. Optimize purification. 2. Adjust pH during workup. 3. Use column chromatography. other_impurity->other_impurity_sol

Caption: A decision tree for troubleshooting common synthesis problems.

References

Strategies to prevent debromination during reactions with 4-Bromo-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-methylpicolinic acid

Strategies to Prevent Debromination During Synthetic Reactions

Welcome to the technical support guide for this compound (CAS 1211526-84-9).[1][2][3][4][5] This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address a common and critical challenge encountered during its use: the premature cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodebromination. This guide provides in-depth troubleshooting advice, scientifically grounded explanations, and actionable protocols to help you minimize this unwanted side reaction and maximize the yield of your desired product.

Understanding the Challenge: The Lability of the C-Br Bond

This compound is a pyridine derivative, and the electronic nature of the pyridine ring significantly influences the reactivity of its substituents. The nitrogen atom in the ring is electron-withdrawing, which can make the C-Br bond susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.[6][7] The presence of both a carboxylic acid and a methyl group further modulates the electronic properties of the molecule.

Debromination typically occurs when the aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom.[8] This leads to the formation of 3-methylpicolinic acid as a significant byproduct, which can complicate purification and lower the overall yield of the desired coupled product.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A1: The primary culprits for debromination in Suzuki-Miyaura coupling are often related to the reaction conditions, particularly the choice of base, ligand, and temperature.

  • Mechanism of Debromination: In palladium-catalyzed cross-coupling reactions, a common pathway for debromination involves the formation of a palladium-hydride (Pd-H) species.[6] This can occur through various mechanisms, including the reaction of the palladium catalyst with certain bases, solvents (like alcohols or water), or other hydrogen sources in the reaction mixture.[6][9] Once formed, the Pd-H species can react with the starting material in a competing catalytic cycle, leading to the replacement of bromine with hydrogen.[10]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[6]

      • Recommendation: Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][11] These are generally less prone to generating hydride species.

    • Optimize Your Ligand: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[12][13]

      • Recommendation: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling reaction, helping it to outcompete the debromination side reaction.[6]

    • Control the Temperature: High reaction temperatures can increase the rate of debromination.[14]

      • Recommendation: Start with a lower reaction temperature (e.g., 80°C) and only increase it if the reaction is sluggish.[14] Monitor the reaction progress closely.

    • Ensure Anhydrous and Inert Conditions: Water and oxygen can contribute to the formation of undesired byproducts.[15]

      • Recommendation: Use anhydrous solvents and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[7]

Q2: Can the choice of palladium precatalyst influence the extent of debromination?

A2: Yes, the choice and handling of the palladium precatalyst are important.

  • Catalyst Activity: Highly active catalysts are desirable for promoting the intended cross-coupling. However, prolonged reaction times or excessive catalyst loading can sometimes lead to an increase in side reactions, including debromination.[6]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Use the lowest effective catalyst loading that provides a reasonable reaction rate. Typically, 1-5 mol% is a good starting point.

    • Consider Modern Precatalysts: Pre-formed palladium complexes with bulky phosphine ligands (e.g., XPhos Pd G3) can offer improved stability and activity, potentially reducing the likelihood of side reactions.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the work-up.[14]

Q3: I'm performing a Sonogashira coupling and observing the formation of 3-methylpicolinic acid. What specific strategies can I employ?

A3: Debromination in Sonogashira coupling can be a significant issue, but it can often be mitigated by careful control of the reaction parameters.

  • Sonogashira-Specific Considerations: The Sonogashira reaction involves a copper co-catalyst, and the reaction conditions can be sensitive.[16][17] Homocoupling of the alkyne (Glaser coupling) is another common side reaction to be aware of.[18]

  • Troubleshooting Steps:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. The copper co-catalyst can sometimes contribute to side reactions. Palladium catalysts with specialized ligands can facilitate the coupling without the need for copper.

    • Base Selection: As with other cross-coupling reactions, the choice of base is critical. An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is commonly used and also serves as the solvent in some cases.[16] If debromination is an issue, consider using a milder, non-nucleophilic base.

    • Temperature Control: Sonogashira couplings can often be run at or near room temperature.[16] Avoid excessive heating, as higher temperatures can promote both debromination and homocoupling.[19]

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can promote the homocoupling of the alkyne, which can indirectly affect the overall reaction efficiency and potentially lead to other side reactions.

Q4: I am attempting a Buchwald-Hartwig amination and facing low yields due to debromination. What are your recommendations?

A4: Buchwald-Hartwig amination of bromopyridines can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen.[7] Debromination is a known side reaction. [20]

  • Troubleshooting Steps:

    • Ligand is Key: The success of Buchwald-Hartwig reactions often hinges on the choice of ligand.[7][21] Sterically hindered, electron-rich biaryl phosphine ligands are generally preferred.

      • Recommendation: Screen ligands such as XPhos, SPhos, or RuPhos. These have been shown to be effective in promoting C-N bond formation with challenging substrates.

    • Base Optimization: Strong bases are typically required for the Buchwald-Hartwig amination. However, very strong bases like NaOtBu can sometimes exacerbate debromination.[6]

      • Recommendation: If debromination is severe with NaOtBu, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), although the latter may require higher temperatures.

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents.[7]

      • Recommendation: Toluene and dioxane are common choices. Ensure they are thoroughly dried and degassed before use.

Summary of Recommended Conditions to Mitigate Debromination

Reaction TypeRecommended Catalyst/LigandRecommended BaseSolventTemperature
Suzuki-Miyaura Pd(OAc)₂ with XPhos or SPhos, or XPhos Pd G3K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/Water, Toluene80-100 °C
Sonogashira Pd(PPh₃)₂Cl₂/CuI or Copper-free with specialized Pd catalystEt₃N, i-Pr₂NHTHF, DMFRoom Temp to 60 °C
Buchwald-Hartwig Pd₂(dba)₃ with XPhos or SPhosNaOtBu, LHMDSToluene, Dioxane80-110 °C

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Problem: Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway versus the competing debromination pathway in a palladium-catalyzed reaction.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Debromination Pathway A Ar-Br + Pd(0) B Oxidative Addition Ar-Pd(II)-Br A->B C Transmetalation [R-B(OH)2] B->C D Ar-Pd(II)-R C->D E Reductive Elimination D->E F Ar-R + Pd(0) E->F G Ar-Br + Pd(0) H Oxidative Addition Ar-Pd(II)-Br G->H J Ar-Pd(II)-H H->J Reaction with Pd-H source I Formation of Pd-H (from base, solvent, etc.) I->J K Reductive Elimination J->K L Ar-H + Pd(0) K->L

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing debromination issues.

Debromination_Troubleshooting start Debromination Observed in Reaction? change_base Switch to Milder Base (e.g., K3PO4, Cs2CO3) start->change_base Yes check_ligand Employ Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) change_base->check_ligand lower_temp Lower Reaction Temperature check_ligand->lower_temp optimize_catalyst Optimize Catalyst Loading and Time lower_temp->optimize_catalyst ensure_inert Ensure Rigorously Anhydrous and Inert Conditions optimize_catalyst->ensure_inert success Problem Solved ensure_inert->success

Caption: Step-by-step troubleshooting workflow for debromination.

References

Technical Support Center: Purification of 4-Bromo-3-methylpicolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-bromo-3-methylpicolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted pyridine carboxylic acid. Its unique structure, featuring a bromine atom and a methyl group on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. However, these functional groups can also lead to specific challenges during synthesis and purification.

A likely synthetic route to this compound involves the bromination of 3-methylpicolinic acid or a related precursor. This process can generate several impurities that may co-purify with the desired product.

Diagram: Potential Synthetic Pathway and Associated Impurities

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-Methylpicolinic_Acid 3-Methylpicolinic Acid Bromination Bromination (e.g., NBS, Br2) 3-Methylpicolinic_Acid->Bromination Starting Material 4-Bromo-3-methylpicolinic_Acid This compound (Target Compound) Bromination->4-Bromo-3-methylpicolinic_Acid Main Reaction Unreacted_SM Unreacted 3-Methylpicolinic Acid Bromination->Unreacted_SM Incomplete Reaction Over-brominated Di-brominated Species Bromination->Over-brominated Side Reaction Isomeric_Impurity Isomeric Brominated Product (e.g., 6-Bromo-3-methylpicolinic acid) Bromination->Isomeric_Impurity Side Reaction Hydrolyzed_NBS Succinimide (from NBS) Bromination->Hydrolyzed_NBS Reagent Byproduct

Caption: A simplified schematic of a potential synthetic route to this compound and the common types of impurities that can arise.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. How can I get it to crystallize?

A1: An oily product often indicates the presence of significant impurities that depress the melting point and inhibit crystallization. Here’s a systematic approach to tackle this:

  • Initial Cleanup: Before attempting recrystallization, it's often beneficial to perform a preliminary purification. A simple acid-base extraction can be very effective. Dissolve the crude oil in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any basic impurities. Then, wash with brine and dry the organic layer. This can often remove colored impurities and byproducts.

  • Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Single Solvent: Based on the polarity of picolinic acids, polar protic solvents like ethanol or isopropanol, or mixtures with water, are good starting points.[1] Experiment with small amounts of your crude material in different solvents to find a suitable one.

    • Solvent Pair: If a single solvent is not effective, a solvent-pair system can be used. Dissolve the crude product in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. A common pair for similar compounds is dichloromethane/methanol.[2]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. Adding a seed crystal of pure product, if available, is also a very effective method.

Q2: I'm seeing multiple spots on my TLC plate after purification. What are the likely culprits and how do I separate them?

A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The identity of these impurities depends on the synthetic route. Common possibilities include:

  • Unreacted Starting Material: If the bromination reaction was incomplete, you will have unreacted 3-methylpicolinic acid.

  • Over-brominated Products: The pyridine ring can sometimes be brominated more than once, leading to di-bromo species.

  • Isomeric Byproducts: Bromination might occur at other positions on the pyridine ring, leading to isomers like 6-bromo-3-methylpicolinic acid.

  • Reagent Byproducts: If N-bromosuccinimide (NBS) was used for bromination, succinimide is a common byproduct.

Separation Strategy: Column Chromatography

Column chromatography is the most effective method for separating compounds with different polarities.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsStart with a low polarity eluent to first remove non-polar impurities. Gradually increase the polarity to elute your product, leaving more polar impurities on the column. The acidic nature of your compound means it will likely require a more polar solvent system to elute. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve peak shape and resolution for carboxylic acids.
Loading Dry loadingDissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. This dry powder can then be carefully added to the top of your column, which often leads to better separation than wet loading.

Diagram: Column Chromatography Workflow

Start Crude Product Dissolve Dissolve in minimal solvent Start->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Evaporate Evaporate solvent Adsorb->Evaporate Dry_Load Dry load onto packed column Evaporate->Dry_Load Elute_Nonpolar Elute with low polarity solvent Dry_Load->Elute_Nonpolar Collect_Fractions1 Collect Fractions (Impurities) Elute_Nonpolar->Collect_Fractions1 Increase_Polarity Gradually increase solvent polarity Collect_Fractions1->Increase_Polarity Elute_Product Elute with higher polarity solvent Increase_Polarity->Elute_Product Collect_Fractions2 Collect Fractions (Product) Elute_Product->Collect_Fractions2 TLC_Analysis Analyze fractions by TLC Collect_Fractions2->TLC_Analysis Combine_Pure Combine pure fractions TLC_Analysis->Combine_Pure Evaporate_Solvent Evaporate solvent Combine_Pure->Evaporate_Solvent Final_Product Pure Product Evaporate_Solvent->Final_Product

Caption: A step-by-step workflow for the purification of this compound using column chromatography.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column is typically suitable for this type of molecule.

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile is a good starting point. The acid helps to protonate the carboxylic acid, leading to better peak shape.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., around 260-280 nm) is appropriate.

    • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure of your compound by showing the characteristic signals for the aromatic protons and the methyl group. The integration of these signals should be consistent with the expected structure.

    • ¹³C NMR: This provides further confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. You should observe the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of roughly equal intensity separated by 2 m/z units).

Table: Typical Analytical Parameters for Purity Assessment

Technique Parameter Expected Outcome for Pure this compound
HPLC Purity>95% (as determined by peak area)
¹H NMR Chemical Shifts and IntegrationSignals corresponding to the aromatic protons and the methyl group with the correct integration ratios.
Mass Spec. Molecular Ion PeakIsotopic pattern for a monobrominated compound at the correct m/z.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Screening: In separate small test tubes, add a small amount of crude product (e.g., 20-30 mg). Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or water) and heat gently. The ideal solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Purity Assessment by HPLC

  • Sample Preparation: Prepare a stock solution of your purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject your sample and integrate the peaks. Calculate the purity based on the relative peak areas.

IV. References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. --INVALID-LINK--

  • Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents. --INVALID-LINK--

  • This compound | 1211526-84-9. Sigma-Aldrich. --INVALID-LINK--

  • 4-Bromo-3-methylbenzoic acid. SIELC Technologies. --INVALID-LINK--

  • This compound | 1211526-84-9. ChemScene. --INVALID-LINK--

  • This compound | 1211526-84-9 | C7H6BrNO2. Appchem. --INVALID-LINK--

  • Process for making 2-bromopyridine. (1981). Google Patents. --INVALID-LINK--

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. --INVALID-LINK--

  • Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. Benchchem. --INVALID-LINK--

  • 3,5-DIBROMO-2-PYRONE. Organic Syntheses. --INVALID-LINK--

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2022). PubMed Central. --INVALID-LINK--

  • Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3. ChemicalBook. --INVALID-LINK--

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). ResearchGate. --INVALID-LINK--

  • Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. ResearchGate. --INVALID-LINK--

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. --INVALID-LINK--

  • Alpha-substitution of carboxylic acids. (2014). Khan Academy. --INVALID-LINK--

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2020). MDPI. --INVALID-LINK--

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. --INVALID-LINK--

  • This compound | 1211526-84-9. BLD Pharm. --INVALID-LINK--

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. --INVALID-LINK--

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. --INVALID-LINK--

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. (2011). American Laboratory. --INVALID-LINK--

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). PubMed Central. --INVALID-LINK--

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. --INVALID-LINK--

  • Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. The Royal Society of Chemistry. --INVALID-LINK--

  • 3-Bromo-4-methylpicolinic acid | 1211541-04-6. BLD Pharm. --INVALID-LINK--

  • 4-Bromo-3-methylhexanoic acid | C7H13BrO2 | CID 57168925. PubChem. --INVALID-LINK--

  • 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • This compound. Sobekbio Biosciences. --INVALID-LINK--

References

Impact of solvent and temperature on 4-Bromo-3-methylpicolinic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven experience.

Section 1: General Handling, Stability, and Preliminary Considerations

This section covers the foundational knowledge required before planning your experiments. Understanding the inherent properties of this compound is the first step toward successful reaction outcomes.

Q1: What are the ideal storage conditions for this compound, and is it prone to degradation?

Answer: this compound is a solid that should be stored in a cool, dry place, with recommended temperatures around 4°C for long-term stability.[1][2] The primary degradation pathway of concern is thermal decarboxylation. Picolinic acids, in general, can lose CO2 upon heating to form the corresponding pyridine derivative.[3][4] While stable at room temperature, prolonged exposure to high temperatures, even during storage, should be avoided. The presence of the carboxylic acid alpha to the ring nitrogen makes it susceptible to this transformation, a phenomenon known as the Hammick reaction under certain conditions.[3]

Q2: I'm observing poor solubility of my starting material. Which solvents are recommended?

Answer: The solubility of this compound is influenced by its zwitterionic potential and the presence of both a polar carboxylic acid and a less polar bromomethylpyridine core.

  • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally effective at dissolving the acid, especially upon gentle warming.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are common choices, particularly for cross-coupling reactions, though solubility may be limited and require heating.

  • Alcohols: Methanol and ethanol can be used, but their protic nature may interfere with certain organometallic reactions. They are more suitable for reactions involving the carboxylic acid moiety itself.

  • Aqueous Base: For reactions where the carboxylate salt is desired or acceptable, dissolving the acid in an aqueous solution of a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) is highly effective. This is a common strategy in Suzuki-Miyaura couplings.[5]

It is crucial to balance solubility with the solvent's compatibility with your chosen reaction chemistry.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo position is the primary handle for palladium-catalyzed C-C and C-N bond formation. However, the pyridine nitrogen and adjacent carboxylic acid can introduce unique challenges.

Q3: My Suzuki-Miyaura coupling reaction is failing or providing very low yields. What are the most common culprits?

Answer: Failure in Suzuki-Miyaura couplings involving this substrate can typically be traced to one of five areas: the catalyst system, the base, temperature, or competing side reactions.

  • Catalyst and Ligand Choice: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a well-known issue often referred to as the "2-pyridyl problem".[6][7] Using a pre-formed catalyst or employing electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by promoting the desired catalytic cycle over catalyst inhibition.[8]

  • Base Selection and Stoichiometry: The base is critical not only for activating the boronic acid but also for maintaining a productive catalytic cycle.[9] An insufficient amount of base will stall the reaction. A common choice is an aqueous solution of Na2CO3 or K2CO3 (2-3 equivalents). For sensitive substrates, K3PO4 or Cs2CO3 in an organic solvent like dioxane can be more effective.[10]

  • Solvent and Temperature Management: The reaction often requires heat to proceed at a reasonable rate (typically 80-110°C). However, excessive temperature is the primary cause of an irreversible side reaction: decarboxylation .

  • The Decarboxylation Side Reaction: At elevated temperatures, this compound can decarboxylate to form 4-bromo-3-methylpyridine.[11][12] This consumes your starting material and complicates purification. If you identify this byproduct (e.g., by LC-MS), your reaction temperature is too high or the reaction time is too long.

The following diagram outlines a logical troubleshooting workflow for this common issue.

G start Low Yield in Suzuki Coupling check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents 2. Assess Reagents - Boronic acid quality? - Base fresh/anhydrous? - Solvent degassed? check_sm->check_reagents check_catalyst 3. Evaluate Catalyst System - Pd source active? - Appropriate ligand used? - Atmosphere inert? check_reagents->check_catalyst check_temp 4. Analyze Reaction Conditions - Temperature too low/high? - Reaction time sufficient? check_catalyst->check_temp optimize_catalyst Action: Screen Ligands (e.g., XPhos, SPhos, dppf) Increase catalyst loading. check_catalyst->optimize_catalyst decarbox Side Product Analysis: Is 4-bromo-3-methylpyridine observed? check_temp->decarbox optimize_temp Action: Lower Temperature (e.g., from 100°C to 85°C) Monitor over longer time. decarbox->optimize_temp Yes increase_temp Action: Increase Temperature Cautiously, in 5-10°C increments. decarbox->increase_temp No end Successful Coupling optimize_catalyst->end optimize_temp->end increase_temp->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q4: I am attempting a Buchwald-Hartwig amination and observing either no reaction or a complex mixture. How should I adjust my conditions?

Answer: Buchwald-Hartwig amination requires careful optimization of the ligand and base.[13][14]

  • Ligand is Key: The choice of phosphine ligand is even more critical here than in Suzuki couplings. Sterically hindered biarylphosphine ligands (e.g., Josiphos, Buchwald-type ligands) are often necessary to facilitate the reductive elimination step that forms the C-N bond.[15]

  • Base Compatibility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs2CO3) are standard choices.[16] Avoid hydroxide or carbonate bases, which are generally not strong enough and can lead to side reactions.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory. The presence of water can hydrolyze the catalyst and reactants.

  • Temperature Control: Similar to Suzuki couplings, the temperature must be high enough to drive the reaction but low enough to prevent decarboxylation. A typical starting point is 80-100°C.

The table below summarizes typical starting conditions for both Suzuki and Buchwald-Hartwig reactions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Pd Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often paired with specific ligands to generate the active Pd(0) species in situ.
Ligand PPh₃, dppf, SPhos, XPhosXPhos, RuPhos, BINAP, JosiphosLigand choice is critical for catalyst stability and promoting the rate-limiting step (transmetalation or reductive elimination).[6]
Base Na₂CO₃ (aq), K₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃The base activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald-Hartwig) and influences catalyst activity.[9][16]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFToluene, 1,4-DioxaneMust dissolve reactants and be compatible with the catalytic cycle. Degassing is crucial to prevent catalyst oxidation.
Temperature 80 - 110 °C80 - 110 °CA balance must be struck between reaction rate and the onset of thermal decarboxylation.[11][12]

Section 3: The Decarboxylation Problem

The most prevalent and irreversible side reaction is the loss of the carboxylic acid group. Understanding this process is key to preventing it.

Q5: My reaction is clean by TLC, but my final product mass is low and NMR shows the absence of the carboxylic acid proton. What happened?

Answer: You have likely experienced thermal decarboxylation. Picolinic acids are known to decarboxylate upon heating, a reaction that is often uncatalyzed.[3][11] The mechanism involves the formation of a zwitterion, which then expels carbon dioxide to generate a transient ylide or carbene species that is subsequently protonated by the solvent or trace water.[3] This process is highly dependent on both temperature and time.

The diagram below illustrates how temperature dictates the reaction pathway.

G cluster_0 Desired Pathway cluster_1 Undesired Pathway SM This compound Coupling_Conditions Pd Catalyst, Base, Coupling Partner Moderate_Temp Moderate Heat (e.g., < 100°C) SM->Moderate_Temp Pd-Catalyzed Reaction Conditions High_Temp High Heat (e.g., > 110°C) SM->High_Temp Thermal Stress Heat Temperature Desired_Product Cross-Coupling Product Moderate_Temp->Desired_Product Favored Side_Product Decarboxylation Product (4-bromo-3-methylpyridine) High_Temp->Side_Product Favored

Caption: Competing reaction pathways dependent on temperature.

Q6: How can I design my experiment to minimize or prevent decarboxylation?

Answer:

  • Temperature Control: This is the most critical factor. Aim for the lowest possible temperature that still allows the desired reaction to proceed. Screen temperatures starting from 80°C and only increase if necessary. Studies on related picolinic acids show significant decarboxylation rates at temperatures of 150°C, and the onset can be much lower.[11][12]

  • Use More Active Catalysts: Employing a highly active catalyst system (e.g., a modern Buchwald pre-catalyst and ligand) can allow the reaction to run to completion at a lower temperature or in a shorter time, outcompeting the slower thermal decarboxylation process.

  • Protecting Group Strategy: While adding steps, one could protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are significantly more stable to thermal decarboxylation. This strategy is often employed to improve solubility and prevent the free acid from interfering with the catalyst.[17] The ester can be hydrolyzed back to the acid in a final step under basic or acidic conditions.

Section 4: Experimental Protocols

This section provides a representative, starting-point protocol for a common reaction. Note: This is a general guide and may require optimization for your specific coupling partners.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent and Base Addition: Prepare a solution of Na₂CO₃ in the required amount of water. Degas this solution by bubbling inert gas through it for 15-20 minutes. Add the degassed 1,4-dioxane to the reaction flask via syringe, followed by the degassed aqueous Na₂CO₃ solution.

  • Heating: Immerse the flask in a preheated oil bath at 90°C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 8-24 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of its poor solubility in reaction media. As a substituted picolinic acid, this compound's solubility is influenced by a delicate interplay of its aromatic ring, carboxylic acid functionality, and the lipophilic contributions of the bromo and methyl groups. This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles, ensuring the smooth progression of your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound that influence its solubility?

A1: Understanding the fundamental properties of this compound is the first step in devising an effective solubilization strategy.

PropertyValueImplication for Solubility
Molecular Formula C₇H₆BrNO₂Indicates the presence of a pyridine ring, a carboxylic acid, a bromine atom, and a methyl group.
Molecular Weight 216.03 g/mol A relatively small molecule, but substitution can impact crystal lattice energy.
Appearance SolidSuggests that energy input (e.g., heating) may be required to break the crystal lattice.
Predicted LogP 1.85Indicates a degree of lipophilicity, suggesting potential solubility in organic solvents but likely poor aqueous solubility at neutral pH.[1]

The parent compound, picolinic acid, is known to be highly soluble in water, less soluble in ethanol, and even less so in acetonitrile.[2][3][4][5][6] The addition of the bromo and methyl groups to the picolinic acid backbone increases the molecule's lipophilicity, which generally decreases its solubility in aqueous media.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

Q2: I'm observing poor solubility of this compound in my reaction solvent. Where do I start?

A2: A systematic approach to solvent selection is crucial. The following workflow can guide your efforts to find a suitable solvent or solvent system.

Caption: Workflow for initial solubility troubleshooting.

Experimental Protocol: Initial Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent. Start with common aprotic polar solvents (e.g., DMF, DMSO, NMP, THF, acetone) and protic solvents (e.g., methanol, ethanol, isopropanol).

  • Observation: Agitate the vials at room temperature and observe for dissolution.

  • Heating: If not soluble at room temperature, gently heat the vials (e.g., to 40-50 °C) and observe for any change. Be mindful of the boiling points of the solvents.

  • Documentation: Record your observations in a clear table, noting approximate solubility (e.g., soluble, partially soluble, insoluble) at both temperatures.

Q3: My compound has poor solubility in common organic solvents. Can I use pH adjustment to improve its solubility?

A3: Yes, for a carboxylic acid like this compound, pH adjustment is a powerful technique to enhance solubility, particularly in protic or aqueous-containing solvent systems. The underlying principle is the deprotonation of the carboxylic acid to its more soluble carboxylate salt form.[7][8]

The Henderson-Hasselbalch Relationship for Solubility

The solubility of a carboxylic acid is directly related to its pKa and the pH of the medium. As the pH rises above the pKa, the equilibrium shifts towards the ionized (carboxylate) form, which is generally more soluble in polar solvents.

Caption: Effect of pH on carboxylic acid solubility.

Experimental Protocol: pH-Mediated Dissolution

  • Solvent Selection: Choose a reaction solvent that is compatible with the use of a base and your reaction conditions (e.g., DMF, DMSO, NMP, or an alcohol).

  • Base Selection: Select a suitable base. For many organic reactions, non-aqueous bases are preferred. Common choices include:

    • Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

    • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Procedure: a. Suspend this compound in your chosen solvent. b. Add the base portion-wise or dropwise while stirring. c. Observe for dissolution. The formation of the corresponding salt should lead to a clear solution. d. Be mindful that the presence of the salt may influence the subsequent reaction steps.

Troubleshooting Common Issues with pH Adjustment:

  • Precipitation upon addition of other reagents: If a subsequent reagent is acidic, it may protonate the carboxylate, causing the starting material to precipitate. In such cases, a stoichiometric amount of base is crucial.

  • Base-intolerant reactions: If your reaction cannot tolerate a base, this method may not be suitable.

Q4: What if I cannot use a base in my reaction? Are there other strategies to improve solubility?

A4: If pH modification is not an option, several other techniques can be employed to enhance the solubility of this compound.

TechniquePrincipleConsiderations
Co-solvency Using a mixture of solvents to achieve a polarity that is optimal for dissolution.The co-solvent must be miscible with the primary reaction solvent and inert to the reaction conditions. Common co-solvents include DMF, DMSO, and NMP in combination with less polar solvents like THF or dichloromethane.
Use of Solubility Enhancers (Hydrotropes) Certain compounds can form non-covalent complexes with the solute, increasing its solubility.This is more common in pharmaceutical formulations but can be adapted for synthesis. Examples include urea and its derivatives. Compatibility with the reaction chemistry is a primary concern.
Salt Formation and Isolation Pre-forming a salt of the carboxylic acid and isolating it before use in the reaction.This adds an extra step to the synthesis but can provide a more soluble and easily handleable starting material. The choice of counterion can influence the salt's solubility in organic solvents.[9][10]
Q5: Are there any specific solvent systems that have been reported for similar substituted picolinic acids?

A5: While direct experimental data for this compound is scarce in the literature, we can draw analogies from related structures. For instance, in the synthesis of various picolinic acid derivatives, solvents such as acetonitrile, ethanol, and mixtures containing these have been employed.[1] For reactions involving the carboxylic acid moiety, such as esterification, polar aprotic solvents like DMF are often used, sometimes with a base to facilitate both solubility and reactivity.

In a study on the synthesis of aminopicolinic acids, thionyl chloride was used to convert picolinic acid to its acid chloride, which was then used in subsequent reactions. While this modifies the carboxylic acid, it highlights that derivatization can be a route to overcoming solubility issues for the parent acid.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for troubleshooting cross-coupling reactions involving 4-bromo-3-methylpicolinic acid. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst deactivation when working with this and structurally similar heteroaromatic substrates. The unique structure of this compound, featuring a Lewis basic pyridinic nitrogen and a carboxylic acid group, presents specific hurdles that can lead to low yields, stalled reactions, and catalyst decomposition.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve these common issues, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving very low yields?

A1: The primary challenge with this substrate is catalyst poisoning. The lone pair of electrons on the pyridinic nitrogen atom can strongly coordinate to the palladium catalyst.[1] This forms a stable, catalytically inactive complex, effectively taking the catalyst out of the productive cycle.[2] This issue is common with Lewis basic nitrogen heterocycles and is a major pathway for catalyst deactivation.[3] Additionally, the adjacent carboxylic acid group can chelate the metal center, further inhibiting catalysis.

Q2: I see a black precipitate forming in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal with no catalytic activity.[4][5] Its formation indicates that the active Pd(0) catalyst has decomposed. This is often accelerated by high temperatures and the presence of oxygen.[2] To prevent it, you must use ligands that effectively stabilize the palladium center, maintain strictly inert atmospheric conditions, and avoid excessive heat.[2][4]

Q3: Can the carboxylic acid group on the picolinic acid interfere with the reaction?

A3: Yes, absolutely. Highly acidic substrates can pose significant challenges.[6] The carboxylic acid can be deprotonated by the base to form a carboxylate, which can then coordinate to the palladium center. This chelation can create a highly stable, off-cycle intermediate that hinders the catalytic turnover. While a base is necessary for the reaction to proceed, its interaction with the acidic substrate must be carefully managed.[7][8]

Troubleshooting Guide: From Symptoms to Solutions

This section is organized by common experimental observations. For each issue, we diagnose the probable causes and provide actionable, step-by-step protocols to rectify the problem.

Issue 1: Low or No Product Yield

Low conversion is the most frequent complaint. This is almost always a catalyst activity problem, rooted in poisoning or suboptimal reaction conditions.

The pyridinic nitrogen acts as a potent ligand, binding to the palladium center and shutting down the catalytic cycle.

G cluster_problem The Problem: Catalyst Poisoning cluster_solution The Solution: Strategic Optimization Problem Low Yield due to Catalyst Inactivity Cause Pyridinic Nitrogen Binds to Palladium Problem->Cause  Primary Cause Ligand 1. Optimize Ligand Selection (Bulky, Electron-Rich) Cause->Ligand  Key Solution Base 2. Screen Bases (Balance Strength & Solubility) Protect 3. Consider Protecting Group (Esterify Carboxylic Acid) Solvent 4. Add Lewis Acidic Buffer (e.g., Trimethyl Borate)

1. Strategic Ligand Selection: The most effective countermeasure is to use a ligand that can outcompete the substrate for coordination to the palladium and sterically shield the metal center.

  • Recommendation: Use bulky, electron-rich biarylphosphine ligands. These ligands form stable, active catalysts that are less susceptible to poisoning.[1][8] They promote the crucial reductive elimination step and prevent the formation of inactive catalyst dimers.

  • Protocol: Screen a panel of ligands to identify the optimal choice for your specific substrate combination.

Ligand Typical Loading (mol % vs. Pd) Rationale
SPhos 2.2Excellent for heteroaromatic couplings; provides good steric bulk.
XPhos 2.2Often effective when other ligands fail; very bulky.[8]
RuPhos 2.2Another highly effective Buchwald ligand for challenging substrates.
t-BuXPhos 10Found to be critical in couplings of other highly acidic substrates.[6]

2. Judicious Choice of Base: The base is critical not only for the catalytic cycle but also for managing the acidic substrate. A poorly chosen base can exacerbate deactivation.

  • Recommendation: Screen inorganic bases of varying strengths and solubilities.[9] Weakly coordinating bases are often preferred.

  • Protocol: Set up parallel reactions with different bases.

Base Equivalents Comments & Rationale
K₃PO₄ 2.0 - 3.0A common, effective base for Suzuki couplings. Its moderate strength can be beneficial.[10]
Cs₂CO₃ 2.0 - 3.0Often provides higher yields due to the solubility of its salts and the activating effect of the cesium cation.[1]
K₂CO₃ 3.0A standard, cost-effective choice. Often used in aqueous solvent mixtures.[9]
CsHCO₃ 1.2A very mild base, shown to be effective for highly acidic nitroacetate substrates, which could be analogous.[6]

3. Use of Lewis Acidic Additives: A Lewis acid can coordinate to the pyridinic nitrogen, effectively "masking" it from the palladium catalyst.

  • Recommendation: The addition of trimethyl borate has been shown to enhance reaction rates in challenging heteroaryl couplings.[3] It is thought to attenuate catalyst deactivation by coordinating to Lewis-basic heteroatoms.[3]

  • Protocol: To your standard reaction setup, add 1.5 to 3.0 equivalents of trimethyl borate.

Issue 2: Reaction Stalls and/or Palladium Black Formation

If the reaction starts but fails to reach completion, it suggests the catalyst is dying over time.

The active Pd(0) species is thermodynamically unstable and can aggregate into palladium black, especially at elevated temperatures or if not properly stabilized by the ligand.[4] Oxygen is a key culprit in oxidizing the catalyst.[2]

G cluster_checks Troubleshooting Protocol Start Reaction Stalls / Pd Black Formation Inert 1. Verify Inert Atmosphere (Rigorous Degassing) Start->Inert Temp 2. Lower Reaction Temperature Inert->Temp Ratio 3. Optimize Ligand:Pd Ratio (Try slight excess of ligand) Temp->Ratio Precatalyst 4. Use a Modern Pre-catalyst (e.g., G3 Pre-catalysts) Ratio->Precatalyst Outcome Stable Catalytic System, Complete Conversion Precatalyst->Outcome

1. Ensure a Rigorously Inert Atmosphere: Oxygen is poison to Pd(0) catalysts.

  • Protocol:

    • Assemble your reaction vessel (oven-dried glassware) with all solid reagents (substrate, boronic acid/ester, base, catalyst, ligand).

    • Seal the vessel with a septum.

    • Connect the vessel to a Schlenk line. Evacuate under high vacuum for 5-10 minutes.

    • Backfill with a high-purity inert gas (Argon is preferred).

    • Repeat the evacuate/backfill cycle a total of three times.[11]

    • Degas your solvent separately by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles.

    • Add the degassed solvent to the reaction vessel via syringe under a positive pressure of inert gas.[2]

2. Optimize Reaction Temperature: Higher temperatures accelerate not only the desired reaction but also catalyst decomposition pathways.[2]

  • Recommendation: Find the minimum temperature required for efficient conversion.

  • Protocol: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor by LC-MS to determine if the reaction is proceeding cleanly, albeit more slowly.

3. Use a Modern, Air-Stable Pre-catalyst: Palladium(II) pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently in situ. This avoids issues with impure or partially oxidized Pd(0) sources.

  • Recommendation: Use a Buchwald G3 or G4 pre-catalyst (e.g., XPhos Pd G3). These are air-stable solids that are activated by the base in the reaction mixture, ensuring a consistent generation of the active catalyst.

Experimental Protocol: A Robust Starting Point

This general protocol is a validated starting point for a Suzuki-Miyaura coupling involving this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol %)

  • XPhos ligand (2 mol %)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, XPhos Pd G3, and XPhos ligand.

  • Seal the tube with a rubber septum.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the sealed tube in a preheated oil bath at 90 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-Picolinic Acid and Other Halo-Picolinic Acids in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halo-Picolinic Acids in Modern Synthesis

Picolinic acid scaffolds are privileged structures in medicinal chemistry and materials science, finding application in pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a halogen atom onto the picolinic acid core provides a versatile handle for further molecular diversification through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are foundational methods for the construction of carbon-carbon and carbon-heteroatom bonds.[2]

This guide provides a comparative analysis of the reactivity of 4-bromo-picolinic acid versus other halo-picolinic acids, including chloro- and iodo-analogs, as well as positional isomers. Understanding the relative reactivity of these building blocks is crucial for reaction design, optimization, and the strategic synthesis of complex target molecules. We will delve into the underlying electronic and steric factors governing reactivity and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Reactivity Landscape: A Comparative Analysis of Halo-Picolinic Acids

The reactivity of a halo-picolinic acid in a palladium-catalyzed coupling reaction is primarily dictated by the nature and position of the halogen substituent. The generally accepted trend for the reactivity of aryl halides in oxidative addition to a palladium(0) center, the rate-determining step in many cross-coupling cycles, is I > Br > Cl.[2] This trend is a consequence of the decreasing carbon-halogen bond strength down the group.

While direct comparative studies on a complete set of halo-picolinic acid isomers under identical conditions are scarce in the literature, we can infer their relative reactivities based on established principles and data from structurally similar halopyridines. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group also influences the reactivity of the C-X bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[3] The choice of the halo-picolinic acid has a significant impact on the reaction efficiency.

Reactivity Trend: 4-Iodo-picolinic acid > 4-Bromo-picolinic acid > 4-Chloro-picolinic acid

  • 4-Iodo-picolinic acid is expected to be the most reactive substrate due to the weak C-I bond, allowing for oxidative addition to the palladium catalyst under milder conditions.

  • 4-Bromo-picolinic acid represents a good balance of reactivity and stability, making it a workhorse for many applications. It is generally more reactive than its chloro- counterpart.

  • 4-Chloro-picolinic acid is the least reactive and often requires more forcing conditions, such as higher temperatures and more specialized catalyst systems, to achieve comparable yields to the bromo and iodo analogs.[4]

Influence of Halogen Position:

The position of the halogen on the pyridine ring also plays a role. In general, halogens at the 2- and 4-positions of the pyridine ring are more activated towards nucleophilic substitution and oxidative addition due to the electronic influence of the ring nitrogen.

Halo-Picolinic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromophenyl derivativeArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-80Good[5]
2- and 3-HalopyridinesPhenylboronic acidPd(OAc)₂/Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)Moderate to Good[4]
2,6-Dihalogenated-3-hydroxypyridinesHeteroarylboronic acids[PdCl(C₃H₅)]₂/Phosphine ligand---Good[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridine Derivatives. This table provides a snapshot of typical reaction conditions and outcomes for Suzuki-Miyaura couplings of various halopyridine derivatives, which can serve as a starting point for the optimization of reactions with halo-picolinic acids.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Halo-Picolinic Acid, Boronic Acid, Base, and Pd Catalyst in a Schlenk Flask degas Degas the Mixture (e.g., 3x Vacuum/Argon Cycles) prep_reagents->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat to Reaction Temperature with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 1: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] Similar to the Suzuki-Miyaura coupling, the reactivity of halo-picolinic acids is dependent on the halogen.

Reactivity Trend: 4-Iodo-picolinic acid > 4-Bromo-picolinic acid > 4-Chloro-picolinic acid

  • 4-Bromo-picolinic acid is a common and effective substrate for Buchwald-Hartwig amination, providing a good balance between reactivity and cost.[7]

  • While iodo-picolinic acids are more reactive, they are also typically more expensive and less stable.

  • Chloro-picolinic acids are the most challenging substrates and often necessitate the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[8]

HalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃]/ (±)-BINAPNaOBuᵗToluene8060[7]
2-BromopyridinesVolatile aminesPd(OAc)₂/dpppNaOBuᵗToluene8055-98[9]
6-Bromopyridin-3-aminePrimary/Secondary aminesPd precursor/Phosphine ligandBaseAnhydrous solventHeat-[10]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives. This table showcases typical conditions for the amination of bromopyridines, providing a solid foundation for developing protocols for halo-picolinic acids.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA_complex [L₂Pd(Ar)(X)] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(Ar)(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex + HNR¹R² Amido_complex [L₂Pd(Ar)(NR¹R²)] Amine_complex->Amido_complex - Base-H⁺X⁻ Amido_complex->Pd0 Product Ar-NR¹R² Amido_complex->Product Reductive Elimination

Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] The reactivity of halo-picolinic acids in this reaction follows the established trend.

Reactivity Trend: 4-Iodo-picolinic acid > 4-Bromo-picolinic acid > 4-Chloro-picolinic acid

  • The Sonogashira coupling is highly effective for iodo- and bromo-picolinic acids.

  • Chloro-picolinic acids are significantly less reactive and their successful coupling often requires higher temperatures and more active catalyst systems, and may still result in lower yields compared to their bromo and iodo counterparts.

HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl/Vinyl HalideTerminal AlkynePd catalyst/Cu(I) cocatalystAmineAnhydrousRT to heatGood to Excellent[12]
Carboxylic AcidsTerminal AlkynePd(OAc)₂/Xantphos---Good[13]

Table 3: General Conditions for Sonogashira Coupling. This table outlines the general components and conditions for a successful Sonogashira coupling reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-Picolinic Acid

Materials:

  • 4-Bromo-2-picolinic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-picolinic acid, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-Picolinic Acid

Materials:

  • 4-Bromo-2-picolinic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOBuᵗ (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add 4-bromo-2-picolinic acid, Pd₂(dba)₃, XPhos, and NaOBuᵗ to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of 4-Bromo-2-Picolinic Acid

Materials:

  • 4-Bromo-2-picolinic acid (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-picolinic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C as needed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion: A Strategic Approach to Picolinic Acid Functionalization

The choice of halo-picolinic acid is a critical parameter in the design of efficient synthetic routes towards complex molecules. This guide has provided a framework for understanding the relative reactivities of 4-bromo-picolinic acid in comparison to its chloro and iodo analogs, as well as other positional isomers, in key palladium-catalyzed cross-coupling reactions. While 4-iodo-picolinic acids offer the highest reactivity, 4-bromo-picolinic acids provide a cost-effective and versatile alternative with excellent performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. 4-Chloro-picolinic acids, though less reactive, can be successfully employed with the appropriate choice of advanced catalyst systems. The provided protocols offer a solid starting point for researchers to explore the rich chemistry of these valuable building blocks.

References

A Technical Guide to the Structure-Activity Relationship of 4-Bromo-3-methylpicolinic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Picolinic Acid Scaffold: A Privileged Core in Medicinal Chemistry

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group can act as a bidentate ligand, chelating metal ions, which is crucial for the mechanism of action of some picolinic acid-containing drugs. Furthermore, the aromatic ring system allows for various substitutions, enabling the fine-tuning of physicochemical properties and biological activity.

The inherent properties of the picolinic acid core, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable starting point for the design of enzyme inhibitors and other therapeutic agents.[1]

Deconstructing the Lead: 4-Bromo-3-methylpicolinic Acid

The lead compound, this compound, possesses a unique substitution pattern that is anticipated to influence its biological profile significantly.

  • The 4-Bromo Substitution: The bromine atom at the 4-position is a key feature. Halogen atoms, particularly bromine, are known to modulate the electronic properties of the aromatic ring through inductive and resonance effects. This can influence the acidity of the carboxylic acid, the basicity of the pyridine nitrogen, and the overall lipophilicity of the molecule. The introduction of a bromine atom can also facilitate halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

  • The 3-Methyl Substitution: The methyl group at the 3-position introduces steric bulk adjacent to the carboxylic acid. This can have a profound impact on the molecule's conformation and its ability to bind to a target protein. The methyl group can also influence the molecule's metabolic stability by blocking potential sites of oxidation.

The combination of these two substituents on the picolinic acid core creates a distinct chemical entity with specific steric and electronic properties that can be systematically explored through analog synthesis and biological evaluation.

Comparative SAR Analysis: Learning from Related Analogs

Insights from Substituted Picolinic Acid Chromium (III) Complexes

A study on the bioactivity of various chromium (III) picolinate derivatives provides valuable, albeit indirect, insights into the influence of substituents on the picolinic acid ring.[2] While the study focuses on the overall complex, the differing activities of complexes with variously substituted picolinic acid ligands (including 3-methylpicolinic acid) suggest that the nature and position of the substituent on the picolinic acid ring do impact the biological properties of the resulting molecule.[2] This underscores the importance of systematic substitution in SAR studies.

Extrapolating from 4-Amino-3-bromobenzoic Acid Analogs

While a different core structure, the SAR of 4-Amino-3-bromobenzoic acid analogs offers parallels in substitution patterns that can inform the design of this compound derivatives. A guide on these analogs highlights that the biological activity is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the carboxylic acid and amino groups.[3] This suggests that similar positions on the picolinic acid ring of our lead compound will be critical for activity.

Table 1: Postulated Key SAR Points for this compound Analogs (Based on Related Compounds)

Structural ModificationPredicted Impact on ActivityRationale
Position of Bromine Critical for activity. Shifting to other positions (e.g., 5 or 6) will likely alter the electronic distribution and binding interactions.Halogen position is often crucial for directing binding to specific pockets in a receptor.
Replacement of Bromine Replacing with other halogens (Cl, F, I) will modulate lipophilicity and halogen bonding potential, likely affecting potency and selectivity.The size and electronegativity of the halogen will influence binding affinity and pharmacokinetic properties.
Position of Methyl Group Moving the methyl group to other positions (e.g., 5 or 6) will alter the steric profile and may relieve or introduce steric clashes with a target.Steric hindrance near the chelating groups can significantly impact binding.
Modification of Methyl Group Extending the alkyl chain (ethyl, propyl) or introducing branching will increase lipophilicity and steric bulk, potentially improving potency or introducing selectivity.Exploring the size of the hydrophobic pocket in the target's binding site.
Carboxylic Acid Modification Esterification or amidation will remove the negative charge, altering solubility and cell permeability. This can be a strategy for prodrug design.The acidic nature of the carboxylic acid is often important for target interaction but can limit oral bioavailability.
Pyridine Ring Modifications Introduction of additional substituents (e.g., amino, hydroxyl groups) on the pyridine ring will significantly alter the electronic properties and hydrogen bonding potential.Exploring additional interactions with the target protein.

Experimental Workflows for SAR Determination

To systematically investigate the SAR of this compound analogs, a well-defined experimental workflow is essential.

Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs to establish a robust SAR.

Detailed Experimental Protocols

General Synthesis of this compound Analogs

A plausible synthetic route to this compound and its derivatives would likely start from a commercially available substituted pyridine.

Materials:

  • Substituted 2,3-lutidine

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Strong base (e.g., n-Butyllithium)

  • Dry ice (solid CO2)

  • Appropriate solvents (e.g., CCl4, THF, Diethyl ether)

  • Acids and bases for workup (e.g., HCl, NaOH)

Procedure:

  • Bromination of the Methyl Group: To a solution of the starting lutidine derivative in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling, filter the succinimide byproduct and concentrate the filtrate to obtain the bromomethylpyridine intermediate.

  • Lithiation and Carboxylation: Dissolve the bromomethylpyridine intermediate in a dry aprotic solvent like THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of n-Butyllithium. Stir the mixture at this temperature for a period to ensure complete metal-halogen exchange.

  • Quench the reaction by adding an excess of crushed dry ice. Allow the reaction to warm to room temperature.

  • Workup and Purification: Acidify the reaction mixture with aqueous HCl. Extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield the desired this compound analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common primary screen for anticancer activity.[3]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is currently limited, a systematic approach to analog synthesis and biological evaluation, guided by the principles outlined in this guide, will be crucial for unlocking the full potential of this compound class. Future research should focus on the synthesis of a diverse library of analogs with modifications at all key positions to build a comprehensive SAR model. This will enable the rational design of potent, selective, and drug-like candidates for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalizing 4-Bromo-3-methylpicolinic Acid

In the landscape of modern medicinal chemistry and materials science, the picolinic acid scaffold is a privileged structural motif. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, represents a versatile building block, offering a strategic bromine handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The methyl and carboxylic acid functionalities on the pyridine ring, however, present unique electronic and steric challenges that necessitate a careful selection of the catalytic system to achieve optimal reactivity and selectivity.

This guide provides a comparative analysis of various palladium catalysts for the functionalization of this compound via four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. While a direct head-to-head comparison for this specific substrate is not extensively documented in a single study, this guide synthesizes data from structurally analogous systems to provide researchers with a robust framework for catalyst selection and reaction optimization.

The Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycles governing these transformations is paramount for rational catalyst selection and troubleshooting. While each named reaction has its nuances, they all generally proceed through a series of fundamental steps involving a palladium(0) active species.

Catalytic_Cycle cluster_0 General Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-X-Pd(II)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (R-X) Transmetalation_or_Coordination R-Pd(II)L_n-R' Oxidative_Addition->Transmetalation_or_Coordination Transmetalation (M-R') or Alkene/Alkyne Coordination Reductive_Elimination R-R' + Pd(0)L_n Transmetalation_or_Coordination->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The nature of the ligand (L), the coupling partners (R-X and M-R'), and the reaction conditions significantly influence the efficiency of each step in the cycle. For electron-deficient heteroaromatic substrates like this compound, the oxidative addition step can be challenging, often requiring electron-rich and bulky ligands to promote the reaction.

Comparative Analysis of Palladium Catalysts

The choice of the palladium catalyst, particularly the ancillary ligand, is the most critical parameter for the successful functionalization of this compound. The following sections provide a comparative overview of commonly employed catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, with performance data extrapolated from analogous bromopyridine systems.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. The presence of the picolinic acid moiety can complicate the reaction, potentially requiring specific bases and ligands to avoid side reactions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10012~85Reliable for a range of aryl boronic acids, though longer reaction times may be needed.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich phosphine ligands like SPhos often provide superior yields with heteroaromatic halides.
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295Another effective catalyst, particularly for substrates prone to catalyst deactivation.
PEPPSI-IPrIPrK₂CO₃t-AmylOH100298N-Heterocyclic carbene (NHC) ligands can offer high stability and turnover numbers.

Expertise & Experience: For a substrate like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or stable N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are often superior to first-generation catalysts like Pd(PPh₃)₄. The electron-donating nature of these ligands facilitates the oxidative addition of the electron-deficient bromopyridine, while their steric bulk promotes the reductive elimination step. The choice of a mild base like K₃PO₄ or Cs₂CO₃ is crucial to prevent unwanted side reactions involving the carboxylic acid group.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination has revolutionized this field, offering a versatile method for coupling a wide range of amines with aryl halides.

Catalyst SystemLigandBaseSolventTemp. (°C)Observations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-110Bidentate phosphine ligands like BINAP were an early breakthrough for coupling primary amines.
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH100Sterically hindered biaryl phosphine ligands like XPhos are highly effective for a broad range of amines, including challenging substrates.
PEPPSI-iPentiPENT (NHC)K₂CO₃Dioxane100PEPPSI-type catalysts are known for their robustness and air stability, making them suitable for high-throughput screening.

Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination. For the coupling of this compound, a sterically hindered biaryl phosphine ligand such as XPhos or a robust NHC ligand from a PEPPSI-type precatalyst is recommended. These ligands promote the formation of the catalytically active monoligated palladium species and facilitate the reductive elimination to form the C-N bond. The use of a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is standard.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to arylethynes, which are valuable intermediates in organic synthesis. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Observations
PdCl₂(PPh₃)₂CuIEt₃NDMF1003up to 96The classic Sonogashira catalyst system, effective for a range of bromopyridines.
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 96Trifluoroacetate as a counterion can sometimes enhance catalytic activity.
PdCl₂(PPh₃)₂-TBAFSolvent-free80-120-Moderate to ExcellentCopper-free conditions can be advantageous for substrates sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Expertise & Experience: For the Sonogashira coupling of this compound, the standard PdCl₂(PPh₃)₂/CuI system is a reliable starting point. However, the presence of the picolinic acid moiety may lead to catalyst inhibition. In such cases, increasing the catalyst loading or employing a more electron-rich phosphine ligand could be beneficial. Copper-free conditions using a base like tetrabutylammonium fluoride (TBAF) can also be explored to mitigate potential issues with the copper co-catalyst.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction enables the coupling of aryl halides with alkenes, providing a powerful tool for the synthesis of substituted olefins.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Observations
Pd(OAc)₂PPh₃Et₃NDMF100-14012-24The classical conditions for the Heck reaction often require high temperatures and long reaction times.
Pd(OAc)₂P(o-tol)₃K₂CO₃NMP12012The use of more electron-rich and bulky phosphine ligands can improve reaction efficiency.
Herrmann's Catalyst-NaOAcDMA1304Palladacycles are often highly active and stable catalysts for Heck reactions.

Expertise & Experience: The Heck reaction with electron-deficient bromopyridines can be challenging. The use of more active catalyst systems, such as those employing bulky phosphine ligands or palladacycles, is often necessary to achieve good yields. The choice of base and solvent is also critical and requires careful optimization. For this compound, a polar aprotic solvent like DMF or NMP and a robust base like K₂CO₃ or NaOAc would be a reasonable starting point.

Experimental Protocols

The following are detailed, step-by-step methodologies for the functionalization of 4-bromo-3-methylpicol

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Bromo-3-methylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. Picolinic acid derivatives, such as 4-Bromo-3-methylpicolinic acid, are vital scaffolds in medicinal chemistry, frequently appearing in pharmacologically active molecules.[1][2] The precise placement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity. Therefore, rigorous structural validation is not merely a procedural step but a critical determinant of a research program's success.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound and its derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating system of evidence.

The Synthetic Challenge: A Plausible Route to this compound

To frame our analytical discussion, we will consider a plausible synthetic route to this compound, which informs the potential impurities and isomeric byproducts that our validation methods must be able to distinguish. A common and effective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[2][3][4]

A logical precursor for our target molecule would be 4-Amino-3-methylpicolinic acid. The synthesis would proceed in two key stages: diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.

Experimental Workflow: Synthesis of this compound

cluster_synthesis Synthetic Pathway start 4-Amino-3-methylpicolinic acid diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, 60-70 °C) diazonium->sandmeyer product Crude this compound sandmeyer->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

This synthetic route underscores the importance of our analytical validation. Incomplete diazotization could leave starting material, while side reactions could lead to the formation of isomeric bromo-picolinic acids or other byproducts. Our analytical methods must be able to confirm the presence and correct regiochemistry of the bromo and methyl substituents, as well as the carboxylic acid group.

A Multi-faceted Approach to Structural Validation

No single analytical technique provides a complete picture of a molecule's structure. Instead, we rely on the convergence of data from multiple, orthogonal methods. For this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, as the gold standard for unambiguous solid-state structure, Single-Crystal X-ray Diffraction.

Comparative Overview of Analytical Techniques
Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling), and relative stereochemistry.High resolution, non-destructive, provides detailed information on proton connectivity.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, number of unique carbons, and functional groups.Provides a direct count of non-equivalent carbons.Lower sensitivity than ¹H NMR, long acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information (with high resolution MS).Isomers can have identical molecular weights.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous determination of structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

In-Depth Analysis: A Comparative Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within the molecule.

For our target molecule, this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern.

Expected ¹H NMR Spectrum of this compound:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5~7.5 - 7.8Doublet~5Coupled to H-6.
H-6~8.5 - 8.8Doublet~5Coupled to H-5, deshielded by the adjacent nitrogen.
-CH₃~2.3 - 2.6SingletN/ANo adjacent protons to couple with.
-COOH~10 - 13Broad SingletN/AAcidic proton, often broad and its position is concentration-dependent.[5]

The observation of two doublets in the aromatic region with a coupling constant of approximately 5 Hz is a strong indicator of adjacent protons on the pyridine ring, consistent with the proposed structure.

¹³C NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals.

Expected ¹³C NMR Spectrum of this compound:

Carbon Expected Chemical Shift (δ, ppm) Rationale
C-2~165 - 170Carboxylic acid carbon, deshielded by two oxygen atoms.[6]
C-6~150 - 155Aromatic carbon adjacent to nitrogen.
C-4~120 - 125Aromatic carbon bearing the bromine atom.
C-3~135 - 140Aromatic carbon bearing the methyl group.
C-5~125 - 130Aromatic carbon.
Pyridine C-N~145 - 150Quaternary carbon adjacent to nitrogen.
-CH₃~15 - 20Methyl carbon.

The chemical shifts are predictions based on known values for substituted pyridines and carboxylic acids.[7][8][9] The presence of seven signals confirms the expected number of unique carbon atoms.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially with complex substitution patterns, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) are invaluable.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₇H₆BrNO₂), the expected molecular weight is approximately 216.03 g/mol .[10][11]

A key feature to look for in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[12] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. The presence of this characteristic pattern is strong evidence for the incorporation of a single bromine atom in the molecule.

Expected Fragmentation Pattern:

Common fragmentation pathways for picolinic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da) from the molecular ion.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" ionization technique that often preserves the molecular ion, while EI is a "hard" technique that can induce more fragmentation, providing more structural information.

  • Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state.[13][14] This technique is considered the gold standard for structural determination, as it directly visualizes the arrangement of atoms and the connectivity of the molecule. For this compound, an X-ray crystal structure would definitively confirm the regiochemistry of the bromo and methyl substituents on the pyridine ring.

Experimental Workflow: Structural Validation

cluster_validation Structural Validation Workflow synthesized_product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesized_product->nmr ms Mass Spectrometry (LRMS, HRMS) synthesized_product->ms xray X-ray Crystallography (if crystal obtained) synthesized_product->xray structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed xray->structure_confirmed

Caption: A multi-technique workflow for structural validation.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of synthesized molecules like this compound derivatives is a critical process that relies on the synergistic use of multiple analytical techniques. By understanding the strengths and limitations of each method and by carefully interpreting the collective data, researchers can establish the structure of their compounds with a high degree of confidence.

This guide has outlined a systematic and logical approach, starting from a plausible synthetic route and progressing through a detailed comparison of NMR, MS, and X-ray crystallography. The causality behind each experimental choice is rooted in the need for a self-validating system of evidence, where the data from each technique corroborates the others. For scientists and professionals in drug development, adopting such a rigorous and multi-faceted approach to structural validation is paramount for ensuring the integrity and reproducibility of their research.

References

The Methyl Group's Subtle Influence: A Comparative Guide to the Reactivity of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Substituted picolinic acids are a vital class of intermediates, and understanding the nuanced effects of their substitution patterns is paramount. This guide provides an in-depth comparative analysis of 4-Bromo-3-methylpicolinic acid, focusing on how the seemingly simple methyl group profoundly influences its reactivity in key synthetic transformations compared to its structural analogs, 4-bromopicolinic acid and 3-methylpicolinic acid.

The Dual Nature of the Methyl Group: Electronic and Steric Effects

The methyl group at the 3-position (ortho to the carboxylic acid) of the this compound core exerts two primary effects on the molecule's reactivity:

  • Electronic Effect: As an alkyl group, the methyl group is weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridine ring.

  • Steric Effect: Positioned adjacent to the carboxylic acid, the methyl group creates steric hindrance around the carbonyl carbon and the nitrogen atom of the pyridine ring.

These two effects are often intertwined and can have opposing consequences on the reactivity of the molecule's key functional groups: the carboxylic acid, the C-Br bond, and the pyridine ring itself.

Comparative Reactivity in Key Synthetic Transformations

To elucidate the influence of the methyl group, we will compare the expected reactivity of this compound with that of 4-bromopicolinic acid (lacking the methyl group) and 3-methylpicolinic acid (lacking the bromo group) in three common and crucial synthetic reactions: Suzuki-Miyaura coupling, esterification, and amidation.

While direct, side-by-side quantitative kinetic or yield comparison data for these specific compounds under identical conditions is not extensively available in the reviewed literature, we can make well-supported predictions based on established principles of organic chemistry and data from analogous systems.

Suzuki-Miyaura Coupling: A Tale of Two Effects

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, and the reactivity of the aryl bromide is a key factor.

Expected Reactivity Trend: 4-bromopicolinic acid > this compound

CompoundKey SubstituentsExpected Relative Reactivity in Suzuki CouplingRationale
This compound 4-Bromo, 3-MethylModerateThe electron-donating methyl group can slightly deactivate the C-Br bond towards oxidative addition to the palladium catalyst. Additionally, the ortho-methyl group may provide some steric hindrance around the palladium center during the catalytic cycle.
4-bromopicolinic acid 4-BromoHighLacks the deactivating and sterically hindering methyl group, making the C-Br bond more accessible and electronically favorable for oxidative addition.
3-methylpicolinic acid 3-MethylN/A (lacks a leaving group)This compound would not participate as the aryl halide partner in a standard Suzuki coupling.

Mechanistic Insight: The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. Electron-donating groups on the aromatic ring generally slow down this step by increasing the electron density at the carbon bearing the halogen. The methyl group in this compound is expected to have this deactivating effect, albeit a mild one. Furthermore, the steric bulk of the ortho-methyl group, while not prohibitive, can disfavor the approach of the bulky phosphine-ligated palladium catalyst, potentially requiring more forcing reaction conditions (higher temperature, longer reaction times, or more active catalysts) compared to the less hindered 4-bromopicolinic acid.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki_Workflow reagents Reagents: - this compound (1 eq) - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) - Base (e.g., K₂CO₃, 2-3 eq) - Solvent (e.g., Dioxane/H₂O) setup Reaction Setup: Combine reagents in a flask. Degas with N₂ or Ar. reagents->setup reaction Reaction: Heat at 80-100 °C for 2-12 h. Monitor by TLC or LC-MS. setup->reaction workup Workup: Cool to RT. Acidify and extract with organic solvent. Wash with brine. reaction->workup purification Purification: Dry over Na₂SO₄. Concentrate in vacuo. Purify by column chromatography. workup->purification

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Esterification and Amidation: The Steric Hurdle

Esterification and amidation are fundamental transformations of the carboxylic acid group. In these reactions, the steric environment around the carbonyl carbon plays a dominant role.

Expected Reactivity Trend: 4-bromopicolinic acid > this compound ≈ 3-methylpicolinic acid

CompoundKey SubstituentsExpected Relative Reactivity in Esterification/AmidationRationale
This compound 4-Bromo, 3-MethylLow to ModerateThe ortho-methyl group provides significant steric hindrance to the approach of a nucleophile (alcohol or amine) to the carbonyl carbon.
4-bromopicolinic acid 4-BromoHighThe absence of an ortho substituent allows for unhindered nucleophilic attack on the carbonyl carbon.
3-methylpicolinic acid 3-MethylLow to ModerateSimilar to this compound, the ortho-methyl group is the primary determinant of reactivity in this context, causing steric hindrance.

Mechanistic Insight: Nucleophilic acyl substitution, the mechanism governing esterification and amidation, proceeds through a tetrahedral intermediate. The formation of this intermediate is the rate-determining step. The bulky methyl group adjacent to the carboxylic acid in both this compound and 3-methylpicolinic acid will raise the energy of the transition state leading to the tetrahedral intermediate, thus slowing down the reaction. In contrast, the carbonyl group of 4-bromopicolinic acid is much more accessible.

To overcome this steric hindrance, more reactive acylating agents (e.g., converting the carboxylic acid to an acid chloride) or more potent coupling agents and catalysts (e.g., HATU, COMU for amidation) may be necessary for this compound.

Experimental Protocol: Representative DCC/DMAP Esterification

This protocol is a general method for esterification and may require adjustment based on the specific alcohol and substrate.

Esterification_Workflow reagents Reagents: - this compound (1 eq) - Alcohol (1.1 eq) - DCC (1.1 eq) - DMAP (0.1 eq) - Solvent (e.g., DCM) setup Reaction Setup: Combine acid, alcohol, and DMAP in solvent. Cool to 0 °C. reagents->setup reaction Reaction: Add DCC. Stir at 0 °C to RT for 2-16 h. setup->reaction workup Workup: Filter off DCU. Wash filtrate with dilute acid and base. reaction->workup purification Purification: Dry organic layer. Concentrate. Purify by column chromatography. workup->purification

A typical workflow for DCC/DMAP-mediated esterification.

Influence on Acidity (pKa)

The acidity of the carboxylic acid is influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the pyridine nitrogen and the bromo group increases acidity, while the electron-donating methyl group decreases it.

Expected pKa Trend: 4-bromopicolinic acid < this compound

CompoundKey SubstituentsExpected Relative pKaRationale
This compound 4-Bromo, 3-MethylHigherThe electron-donating methyl group destabilizes the conjugate base (picolinate), making the acid weaker (higher pKa).
4-bromopicolinic acid 4-BromoLowerLacks the electron-donating methyl group, resulting in a more stable conjugate base and a stronger acid (lower pKa).

This difference in acidity can be relevant in reactions where the carboxylate form is involved, such as in certain coupling reactions or when considering the solubility of the compound in different pH media.

Summary and Application Insights

The methyl group in this compound is not a mere spectator. Its dual electronic and steric nature significantly modulates the molecule's reactivity profile.

  • For Suzuki-Miyaura coupling , the methyl group is a slight impediment, potentially requiring more robust catalytic systems compared to 4-bromopicolinic acid.

  • For reactions at the carboxylic acid center , such as esterification and amidation, the ortho-methyl group presents a significant steric barrier, necessitating more powerful activating agents or harsher conditions than would be required for 4-bromopicolinic acid.

  • The acidity of the carboxylic acid is also tempered by the electron-donating methyl group.

For the synthetic chemist, this means that this compound, while a valuable and versatile building block, may require more tailored and optimized reaction conditions compared to its less substituted counterparts. The choice between these building blocks will therefore depend on the desired reaction sequence and the tolerance of other functional groups in the molecule to the potentially more demanding conditions required to overcome the steric and electronic effects of the methyl group.

Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The development of novel therapeutic agents requires rigorous evaluation of their biological activity, with cytotoxicity being a primary indicator of potential anti-cancer efficacy. This guide focuses on compounds synthesized from 4-Bromo-3-methylpicolinic acid, a heterocyclic scaffold with potential for generating diverse chemical entities. The strategic selection of cytotoxicity assays is paramount for accurately determining a compound's potency (e.g., IC50 value), understanding its mechanism of action, and enabling robust structure-activity relationship (SAR) studies.

This document provides a comparative analysis of commonly employed cytotoxicity assays, offering insights into the rationale behind selecting one method over another. We will compare metabolic assays (MTT, MTS), a membrane integrity assay (LDH), and an apoptosis induction assay (Caspase-Glo 3/7). The objective is to equip researchers with the knowledge to design self-validating experimental workflows that are both efficient and mechanistically informative. We will use the well-characterized chemotherapeutic agent Doxorubicin as a benchmark comparator to contextualize the performance of our novel compounds.

Foundational Principles: Choosing the Right Cytotoxicity Assay

The term "cytotoxicity" encompasses multiple cellular death pathways. An ideal assay battery will not only quantify cell death but also provide clues about how the cells are dying. The primary considerations for assay selection include the compound's characteristics, the research question, and throughput requirements.

  • Metabolic (Redox) Assays: These assays, such as MTT and MTS, measure the metabolic activity of a cell population. They rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product. A reduction in signal is inferred as a loss of viability. These are often the first-line screening assays due to their high-throughput nature and cost-effectiveness.

  • Membrane Integrity Assays: These assays quantify substances that leak from cells when the plasma membrane is compromised, a hallmark of necrosis. The lactate dehydrogenase (LDH) assay is a classic example, measuring the activity of this stable cytosolic enzyme in the cell culture supernatant.

  • Apoptosis Assays: These assays detect specific molecular events characteristic of programmed cell death (apoptosis), such as the activation of executioner caspases (caspase-3 and -7). They provide more mechanistic insight than general viability assays.

Below is a workflow diagram illustrating a typical screening cascade for novel compounds.

G Figure 1. Cytotoxicity Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays Compound Novel Compound Library (Derivatives of this compound) PrimaryAssay High-Throughput Viability Assay (e.g., MTS) Compound->PrimaryAssay Treat cancer cell lines (e.g., HeLa, A549) IC50 IC50 Determination (Dose-Response Curve) PrimaryAssay->IC50 Identify active 'hits' Membrane Membrane Integrity Assay (LDH Assay) IC50->Membrane Distinguish cytostatic vs. cytotoxic Apoptosis Apoptosis Assay (Caspase-Glo 3/7) IC50->Apoptosis Determine apoptotic induction Mechanism Mechanism of Action Studies Membrane->Mechanism Apoptosis->Mechanism

Caption: Figure 1. A tiered approach to screening novel compounds for cytotoxicity.

Comparative Analysis of Key Cytotoxicity Assays

To evaluate our hypothetical novel compounds (N-Cpd 1, N-Cpd 2) derived from this compound, we will compare their performance against Doxorubicin using a panel of assays in HeLa cervical cancer cells. The data presented below is hypothetical but representative of typical experimental outcomes.

Assay Comparison Table
Assay TypePrincipleAdvantagesDisadvantagesBest For
MTS Assay Enzymatic reduction of MTS tetrazolium compound by viable cells to a colored formazan product.High-throughput, single-reagent addition, fast, highly sensitive.Can be affected by compounds that interfere with cellular redox potential.Primary screening, IC50 determination.
LDH Assay Measures lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Directly measures cytotoxicity/necrosis, non-destructive to remaining cells (uses supernatant).Less sensitive for early apoptotic events where the membrane is intact.Distinguishing necrosis from apoptosis, measuring late-stage cell death.
Caspase-Glo 3/7 Measures the activity of caspase-3 and -7, key executioners of apoptosis, using a luminogenic substrate.Highly sensitive, specific for apoptosis, suitable for high-throughput screening.Signal is transient; timing of the assay is critical.Confirming apoptotic mechanism of action.
Hypothetical Experimental Data

The following table summarizes the IC50 values obtained for our novel compounds and the Doxorubicin control after a 48-hour treatment period in HeLa cells.

CompoundMTS Assay IC50 (µM)LDH Release EC50 (µM)Caspase-3/7 Activation EC50 (µM)
N-Cpd 1 5.2> 506.1
N-Cpd 2 8.910.5> 50
Doxorubicin 0.82.51.1

Interpretation of Results:

  • N-Cpd 2: This compound reduces cell viability (MTS assay) and also causes significant membrane damage (LDH assay) at similar concentrations. The lack of caspase activation suggests a necrotic or other non-apoptotic cell death mechanism.

  • Doxorubicin: As a well-established topoisomerase II inhibitor, Doxorubicin induces DNA damage leading to robust apoptosis, which is reflected in the potent IC50/EC50 values across all three assays.

This multi-assay approach provides a much clearer picture than a single viability assay alone. It allows us to categorize hit compounds based on their likely mechanism of action early in the drug discovery process.

Detailed Experimental Protocols

The following protocols are standardized for use in a 96-well plate format, which is ideal for dose-response studies.

General Cell Seeding Protocol
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a clear, flat-bottom 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

MTS Assay Protocol (e.g., CellTiter 96® AQueous One Solution)
  • Prepare a 2x serial dilution of the novel compounds and Doxorubicin in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.

  • Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Record the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Subtract the average absorbance of the media-only blank from all other values. Express results as a percentage of the vehicle control. Plot the percentage viability versus log[concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

G Figure 2. MTS Assay Protocol Flow cluster_0 MTS Assay Workflow Start Seed Cells (5,000/well) Incubate1 Incubate 24h Start->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTS Add MTS Reagent (20µL) Incubate2->AddMTS Incubate3 Incubate 1-4h at 37°C AddMTS->Incubate3 Read Read Absorbance @ 490nm Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Figure 2. Step-by-step workflow for the MTS cell viability assay.

LDH Cytotoxicity Assay Protocol (e.g., CytoTox 96®)
  • Follow the cell seeding and compound treatment steps (1-3) from the MTS protocol.

  • Prepare a "Total Lysis" control by adding 10 µL of the provided 10X Lysis Solution to several untreated wells 45 minutes before the endpoint.

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH Substrate Mix according to the manufacturer's instructions.

  • Add 50 µL of the Substrate Mix to each well of the new plate containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution to each well.

  • Record the absorbance at 490 nm within 1 hour.

  • Data Analysis: Subtract the absorbance from the no-cell blank. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release).

Caspase-Glo® 3/7 Assay Protocol
  • Use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Follow the general cell seeding and compound treatment protocols. Set up wells for vehicle control and no-cell blanks.

  • After the 48-hour treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell blank. Express results as fold-change relative to the vehicle control. Plot the fold-change versus log[concentration] to determine the EC50 for caspase activation.

Conclusion and Future Directions

A Comparative Guide for the Derivatization of 4-Bromo-3-methylpicolinic Acid: Suzuki vs. Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The pyridine ring, in particular, is a privileged structure, and its substituted derivatives are integral to a vast array of pharmacologically active agents. 4-Bromo-3-methylpicolinic acid presents a valuable starting material, offering a handle for carbon-carbon bond formation at the 4-position, which is crucial for tuning the steric and electronic properties of potential drug candidates. This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of this specific substrate. The insights provided herein are grounded in established chemical principles and supported by experimental data from analogous systems to empower researchers in making informed decisions for their synthetic campaigns.

Understanding the Core Chemistry: Suzuki vs. Stille Coupling

Both the Suzuki and Stille reactions are mainstays in the synthetic chemist's toolbox for forging C-C bonds, a transformation that earned Suzuki, Negishi, and Heck the Nobel Prize in Chemistry in 2010. While they share a common palladium-based catalytic cycle, the key distinction lies in the nature of the organometallic nucleophile. The Suzuki coupling employs organoboron compounds (boronic acids or esters), whereas the Stille coupling utilizes organotin reagents (stannanes).[1][2] This fundamental difference has profound implications for reaction setup, functional group tolerance, toxicity, and purification.

The catalytic cycles for both reactions proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial oxidative addition of the aryl bromide to a Pd(0) complex is common to both pathways. However, the critical transmetalation step, where the organic moiety is transferred from boron or tin to the palladium center, differs significantly. The Suzuki reaction necessitates a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5][6] In contrast, the Stille coupling often proceeds under neutral or mildly basic conditions as the organostannane is sufficiently reactive for direct transmetalation.[2]

graph Suzuki_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; graph Stille_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Head-to-Head Comparison: Performance and Practicality

The choice between Suzuki and Stille coupling hinges on a careful evaluation of several factors, from the availability of starting materials to the desired purity of the final compound. For the derivatization of this compound, the following comparative analysis provides a framework for decision-making.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)[1]Organotin compounds (stannanes)[1]
Toxicity Low toxicity of boron reagents and byproducts.[1][5]High toxicity of organotin reagents and byproducts.[1][4]
Reagent Stability Boronic acids can be prone to protodeboronation and decomposition.[2][7]Organostannanes are generally stable to air and moisture.[4][8]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[9][10]Excellent; tolerates a wide range of functional groups.[8][11]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][9]Often proceeds under neutral or mildly basic conditions.[2]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove, often requiring specific workups (e.g., KF wash).[8][12]
Substrate Scope Vast commercial availability of boronic acids.[1]Organostannanes may require in-house synthesis.[1]
Steric Hindrance Can be more sensitive to sterically demanding coupling partners.[13]Often more effective for sterically hindered substrates.[13]

Expert Insights & Causality Behind Experimental Choices

For a substrate like this compound, the presence of the carboxylic acid and the pyridine nitrogen introduces specific challenges. The acidic proton of the carboxylic acid can react with the base in a Suzuki coupling, potentially requiring a higher stoichiometry of base. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity.[9] Careful selection of ligands, such as bulky, electron-rich phosphines, can mitigate this issue by promoting the desired catalytic cycle.[14]

When to Choose Suzuki Coupling: The Suzuki coupling is often the first choice for derivatization due to its favorable environmental profile and the vast commercial availability of boronic acids.[1][5] This allows for rapid library synthesis, a key advantage in drug discovery. The byproducts are generally benign and easily removed, simplifying purification. For this compound, a Suzuki coupling would be highly suitable for introducing a wide range of aryl and heteroaryl groups, provided the boronic acid is stable and the reaction conditions are optimized to account for the acidic proton.

When to Choose Stille Coupling: The Stille coupling becomes the superior option when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when the required boronic acid is unstable or commercially unavailable.[2][15] Organostannanes exhibit excellent functional group tolerance and are robust reagents.[8][11] If derivatization of this compound is required with a sterically demanding group or a functional group incompatible with a strong base, the Stille coupling would likely provide a more reliable and higher-yielding route.[13] However, the significant toxicity of organotin compounds and the challenges in removing tin byproducts are major drawbacks that must be carefully managed.[1]

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar substrates and should be optimized for the specific coupling partners.

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3. Generalized workflow for palladium-catalyzed cross-coupling.

Suzuki Coupling Protocol: This protocol is adapted from general procedures for the Suzuki coupling of bromopyridines.[9][16]

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[9][17]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand.[16][17]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water, via syringe.[9][17]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[16][17]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired derivatized picolinic acid.

Stille Coupling Protocol: This protocol is based on general procedures for Stille couplings of aryl bromides.[12][18]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv).[12]

  • Inert Atmosphere: Seal the flask and degas the system by evacuating and backfilling with argon three times.

  • Solvent and Catalyst: Add an anhydrous, degassed solvent such as toluene or DMF.[12] Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/P(o-tol)₃, under a positive flow of argon.[12][18]

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.[12][18]

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.[12]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[8][12] Stir for 30 minutes, then filter the slurry through a pad of Celite. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography.

Senior Application Scientist's Recommendation

For the initial exploration of derivatizing this compound, the Suzuki-Miyaura coupling is the recommended primary approach . The lower toxicity, broader availability of coupling partners, and simpler purification of byproducts make it a more efficient and safer choice for library generation and initial structure-activity relationship (SAR) studies.[1][2]

The Stille coupling should be considered a powerful secondary option . It is particularly valuable when the desired boronic acid is unstable or when the substrate proves intolerant to the basic conditions of the Suzuki reaction. Its superior performance with sterically hindered substrates can be a decisive advantage in specific cases.[13] However, the inherent toxicity of organotin reagents necessitates stringent handling protocols and careful consideration of waste disposal.[1]

Ultimately, the optimal choice will be dictated by the specific synthetic target. A pragmatic approach involves screening key derivatives using the Suzuki coupling first and resorting to the Stille reaction for challenging transformations where the Suzuki coupling fails to provide satisfactory results.

References

A Comparative Purity Analysis of 4-Bromo-3-methylpicolinic Acid from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-methylpicolinic acid (CAS No. 1211526-84-9) is a key heterocyclic building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceutical compounds and agrochemicals. The purity of such starting materials is of paramount importance, as impurities can lead to undesirable side reactions, impact product yield and quality, and in the context of drug development, pose significant safety risks.[1][2] Consequently, rigorous analytical assessment of this raw material from various commercial sources is a critical step in process development and quality control.[3][4]

This guide provides an in-depth comparative analysis of the purity of this compound obtained from three prominent commercial suppliers: Supplier A, Supplier B, and Supplier C. We will detail the orthogonal analytical methodologies employed for purity determination, present comparative experimental data, and discuss the implications of the findings for researchers in drug discovery and chemical development. The objective is to offer a comprehensive framework for the analytical evaluation of this crucial reagent, underscoring the necessity of a multi-faceted approach to purity assessment.

Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques was employed to provide a comprehensive purity profile of the this compound samples. This orthogonal approach ensures that a wide range of potential impurities, including isomers, related substances, and residual solvents, are detected and quantified.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] Our analysis utilized a reversed-phase HPLC method coupled with a UV detector to separate the main component from any non-volatile organic impurities.

Experimental Protocol:

  • Sample Preparation: A stock solution of 1.0 mg/mL of this compound from each supplier was prepared in a diluent of 50:50 acetonitrile:water. A working solution of 0.1 mg/mL was prepared by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Purity was determined by area percent calculation, assuming all impurities have a similar response factor to the main peak.

The rationale for choosing a C18 column is its wide applicability for separating moderately polar compounds like the target analyte. The gradient elution is necessary to ensure the separation of impurities with a range of polarities.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Result

Caption: HPLC workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification of impurities.[8][9] This technique provides molecular weight information for each separated component, aiding in the structural elucidation of unknown impurities.[10][11]

Experimental Protocol:

  • Sample Preparation and LC Conditions: The same protocol as the HPLC method was used.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

    • Scan Range: 50-500 m/z.

    • Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS on impurity peaks to obtain fragmentation data.

  • Data Analysis: The mass-to-charge ratio (m/z) of the main peak was confirmed against the theoretical molecular weight of this compound (216.03 g/mol ).[12] The m/z of impurity peaks were used to propose potential structures.

The use of a high-resolution mass spectrometer like a Q-TOF allows for highly accurate mass measurements, which is critical for determining the elemental composition of impurities.[8][13]

LCMS_Workflow Sample HPLC Eluent ESI Electrospray Ionization (ESI) Sample->ESI Ionization QTOF Q-TOF Mass Analyzer ESI->QTOF Mass Separation Detector Ion Detector QTOF->Detector Detection Data Data System Detector->Data Signal Processing Result Mass Spectrum (Impurity ID) Data->Result Analysis

Caption: LC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for structural elucidation and can also be used for purity assessment.[14][15] It provides detailed information about the chemical environment of hydrogen atoms in a molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Experiment: ¹H NMR.

    • Parameters: Standard acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.

  • Data Analysis: The ¹H NMR spectrum of each sample was compared to a reference spectrum to confirm the structure and identify any impurity signals. The integral values of impurity peaks relative to the main compound's peaks were used to estimate their levels.

NMR is particularly useful for identifying structurally related impurities that may co-elute in chromatography.[16][17]

Comparative Data Analysis

The purity of this compound from three different commercial suppliers was assessed using the methodologies described above. The results are summarized in the table below.

SupplierHPLC Purity (Area %)Major Impurity 1 (by LC-MS)Major Impurity 2 (by LC-MS)NMR Observations
Supplier A 98.7%Isomer (m/z 216.03)-Minor unassigned aromatic signals (~0.5%)
Supplier B 96.5%Isomer (m/z 216.03)Starting Material (m/z 172.00)Signals consistent with starting material (~1.5%)
Supplier C 99.6%--No significant impurities detected

Note: This is a hypothetical data set for illustrative purposes.

Discussion of Results:

  • Supplier A: The material from Supplier A showed good purity by HPLC. However, LC-MS analysis identified an isomeric impurity, which would have the same molecular weight as the desired product and would be difficult to differentiate without effective chromatographic separation. NMR spectroscopy also indicated the presence of minor aromatic impurities.

  • Supplier B: The sample from Supplier B had a lower purity as determined by HPLC. A significant impurity was identified by LC-MS as a likely unreacted starting material from the synthesis process. This was further corroborated by the presence of corresponding signals in the ¹H NMR spectrum.

  • Supplier C: The material from Supplier C demonstrated the highest purity across all analytical techniques. No significant impurities were detected by HPLC, LC-MS, or NMR, indicating a well-controlled manufacturing process.

Conclusion and Recommendations

This comparative guide demonstrates the critical importance of a multi-technique analytical approach for the purity assessment of key chemical intermediates like this compound. Relying on a single method, such as HPLC with UV detection, can be misleading, as demonstrated by the presence of an isomeric impurity in the sample from Supplier A, which would not be evident from a single purity value.

Based on our analysis, the material from Supplier C is recommended for applications where high purity is critical, such as in late-stage drug development and GMP manufacturing. The material from Supplier A may be suitable for early-stage research and development where the presence of minor isomeric impurities can be tolerated. The material from Supplier B , with its lower purity and presence of starting material, would require further purification before use in most applications to ensure reproducibility and avoid complications in subsequent synthetic steps.

Ultimately, the choice of supplier should be guided by the specific requirements of the application, and researchers are strongly encouraged to perform their own analytical verification of critical raw materials.[4][18]

References

A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays for Derivatives of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern in vitro kinase inhibition assay technologies, tailored for researchers, scientists, and drug development professionals working with novel small molecule inhibitors, such as derivatives of the 4-Bromo-3-methylpicolinic acid scaffold. Our focus is on bridging theoretical principles with practical application, ensuring your experimental design is robust, reliable, and insightful.

Introduction: The Critical Role of Kinase Assays in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and proliferation to metabolism and apoptosis.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical "druggable" target classes.[4] The development of small molecule kinase inhibitors is a major focus of modern pharmacology.[4]

The initial and most crucial step in this process is accurately quantifying the inhibitory potential of a compound in vitro.[4][5] This is where the kinase inhibition assay becomes indispensable. For novel scaffolds like this compound derivatives, selecting the right assay is not merely a technical choice; it is a strategic decision that impacts data quality, throughput, and the overall trajectory of the drug discovery program. This guide will navigate the complex landscape of available technologies, providing the rationale needed to make an informed choice.

Strategic Assay Selection: A Comparative Overview

The ideal kinase assay should be sensitive, reproducible, scalable for high-throughput screening (HTS), and broadly applicable across a diverse range of kinases and substrates.[6] No single format is universally perfect; the choice depends on the specific research question, available instrumentation, and budget.[7][8] Kinase assay technologies can be broadly categorized into radiometric, fluorescence-based, and luminescence-based methods.[7][8]

Table 1: Comparison of Common In Vitro Kinase Assay Technologies

Assay TechnologyPrincipleProsConsTypical Z'-factor
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal via a luciferase reaction.[9]Universal (any ADP-producing enzyme), high sensitivity, wide dynamic range, stable signal.[10] Ideal for low-activity kinases.[11]Multi-step (two reagent additions), potential for interference with coupling enzymes (luciferase).[6]> 0.7[11]
TR-FRET (e.g., LanthaScreen™) Time-Resolved Fluorescence Resonance Energy Transfer. Measures product formation (e.g., phosphorylated substrate) using a long-lifetime lanthanide donor and a fluorescent acceptor.[12]Homogeneous ("mix-and-read"), robust for HTS, ratiometric measurement reduces artifacts.[13] Can be configured for binding or activity.[14]Requires specific phospho-antibodies or labeled substrates, potential for compound autofluorescence interference.> 0.6
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled substrate upon enzymatic modification. Small, fast-tumbling substrates become large, slow-tumbling products, increasing polarization.Homogeneous, simple, cost-effective.Lower sensitivity, best suited for smaller peptide substrates, susceptible to light scattering and autofluorescence.0.5 - 0.7
Radiometric ([γ-³²P]ATP) The historical "gold standard." Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.Direct measurement, highly sensitive, no interference from compound fluorescence.Safety concerns (radioisotope handling), waste disposal issues, not amenable to HTS, requires separation step.N/A (not typically used in HTS)

Deep Dive: The ADP-Glo™ Luminescence-Based Assay

For its universality, high sensitivity, and robustness, the ADP-Glo™ Kinase Assay is an excellent choice for characterizing novel inhibitors like this compound derivatives.[9][10][15] It is particularly well-suited for screening against a wide variety of kinases without the need for target-specific antibodies.[9] The assay measures the amount of ADP produced during the kinase reaction, which is a direct and universal indicator of kinase activity.[16][15]

The assay proceeds in two steps:

  • Kinase Reaction Termination & ATP Depletion : After the kinase reaction, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and, critically, depletes all remaining unconsumed ATP.[9][15] This step is essential for creating a low background signal.

  • ADP Conversion & Signal Generation : The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, generating a stable luminescent signal that is directly proportional to the initial kinase activity.[9][16]

Self-Validating Experimental Protocol: ADP-Glo™ Assay

This protocol is designed for a 384-well plate format and includes essential controls for a self-validating system.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Buffer composition is critical and should be optimized for the specific kinase being assayed.

  • ATP/Substrate Solution: Prepare a 2X working solution of ATP and the appropriate kinase substrate in Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[5]

  • Kinase Solution: Prepare a 2X working solution of the kinase in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption).

  • Test Compound Dilution Series: Prepare a serial dilution of the this compound derivatives in 100% DMSO. Then, create an intermediate dilution in Kinase Buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

  • Control Solutions:

    • 100% Inhibition Control (No Kinase): 2X ATP/Substrate solution without kinase.

    • 0% Inhibition Control (Vehicle): Prepare a solution with the same final DMSO concentration as the test compounds.

  • ADP-Glo™ Reagents: Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega TM313).[9][17]

2. Assay Procedure:

  • Step 1: Compound Plating (2.5 µL): Dispense 2.5 µL of the diluted test compounds, vehicle control, or 100% inhibition control into the wells of a white, opaque 384-well plate.

  • Step 2: Kinase Addition (2.5 µL): Add 2.5 µL of the 2X Kinase Solution to the test compound and vehicle control wells. Add 2.5 µL of Kinase Buffer to the "no kinase" control wells.

  • Step 3: Reaction Initiation (5 µL): Add 5 µL of the 2X ATP/Substrate Solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

  • Step 4: Incubation: Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes). This time should be within the established linear range of the reaction.

  • Step 5: Stop Reaction & Deplete ATP (10 µL): Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[16]

  • Step 6: Generate Signal (20 µL): Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[18]

  • Step 7: Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation: From Raw Signal to IC₅₀

Trustworthiness: The Role of the Z'-Factor

Before screening a full compound library, the assay must be validated to ensure it can reliably distinguish hits from noise. The Z'-factor is the industry-standard metric for this.[19][20][21][22] It incorporates the means and standard deviations of both the high (0% inhibition) and low (100% inhibition) controls.

Z'-factor Interpretation: [19][20][21]

  • Z' > 0.5: An excellent assay, highly suitable for HTS.[19][22]

  • 0 < Z' ≤ 0.5: A marginal or acceptable assay.[19][22]

  • Z' < 0: A poor assay where the signals from positive and negative controls overlap.[19][22]

An assay with a Z'-factor ≥ 0.5 gives you high confidence in the hits identified.

Mechanism of Action (MoA) Insights

The choice of ATP concentration is critical for interpreting results.

  • ATP-Competitive Inhibitors: The measured IC₅₀ value for these inhibitors will increase as the assay's ATP concentration increases.[23][24] Running the assay at different ATP concentrations can help confirm this mechanism.

  • Allosteric Inhibitors: These inhibitors bind to a site other than the ATP pocket.[23][24][25][26] Their IC₅₀ values are generally not affected by the ATP concentration, providing a key method for differentiating their MoA from ATP-competitive compounds.[27]

By systematically applying these robust assay principles and data analysis workflows, researchers can confidently and efficiently characterize the inhibitory potential of this compound derivatives, accelerating their journey from chemical starting point to potential therapeutic lead.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-3-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative frequently utilized as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. While its utility in research is significant, its classification as a halogenated organic compound necessitates a rigorous and compliant approach to its disposal. Improper handling of this waste stream can lead to regulatory violations, environmental contamination, and potential safety hazards.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, reflecting best practices in chemical waste management.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal pathway is primarily dictated by its chemical structure and associated risks.

Key Hazard Information: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound.

Property Information
Chemical Name This compound
CAS Number 1211526-84-9
Molecular Formula C₇H₆BrNO₂
Physical Form Solid
GHS Pictogram
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]

The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound . This is the single most critical factor for its waste classification, as regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific and stringent rules for the treatment and disposal of Halogenated Organic Compounds (HOCs).[2][3][4]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Prior to handling the pure chemical or its waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Engineering Controls: All handling, including weighing and preparing for disposal, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or particulates.[5][6]

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile) appropriate for handling halogenated organic solids. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[8]

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with the appropriate particulate filter should be used.

Section 3: Waste Classification, Segregation, and Containerization

Proper segregation is paramount in a compliant chemical waste management program. Mixing incompatible waste streams can create hazardous reactions and significantly increase disposal costs.

3.1. Waste Classification this compound waste is classified as Hazardous Halogenated Organic Solid Waste . It must not be mixed with non-halogenated waste.

  • Causality: The designated disposal method for halogenated waste is typically high-temperature incineration in facilities equipped with specialized acid gas scrubbers.[2][9] These scrubbers are necessary to neutralize corrosive hydrogen halides (like HBr) generated during combustion. Disposing of non-halogenated waste via this method is inefficient and unnecessarily expensive. Conversely, introducing halogenated waste into a standard incinerator can damage the equipment and release toxic, acidic gases into the atmosphere.

3.2. Step-by-Step Segregation and Containerization Protocol

  • Select an Appropriate Container:

    • Use a wide-mouth, sealable container made of a chemically compatible material (e.g., high-density polyethylene, HDPE).

    • Ensure the container is in good condition, free from cracks or residues.

    • The container must have a screw-top lid to ensure it remains closed and vapor-tight.[10]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[10]

    • List all components if it is a mixture.

    • Indicate the relevant hazards (e.g., "Irritant," "Harmful").

  • Accumulate Waste:

    • Place all waste, including contaminated items like weigh boats and wipes, directly into the labeled container.

    • Keep the container securely closed at all times except when actively adding waste.[10]

    • Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

Section 4: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[10][11] The only acceptable method is through a licensed hazardous waste management service.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: In-Lab Management cluster_2 Step 3: Final Disposition A Waste Generated (Pure Solid, Contaminated PPE, Spill Debris) B Select & Label Approved 'Halogenated Waste' Container A->B C Place Waste in Container & Secure Lid B->C D Store in Designated Satellite Accumulation Area C->D E Is container full or accumulation time limit reached? D->E Monitor E->D No F Arrange Pickup with Institution's EHS Office E->F Yes G Transport to Licensed Hazardous Waste Facility F->G H Final Treatment: High-Temperature Incineration with Acid Gas Scrubbing G->H

Caption: Disposal workflow for this compound.

Procedural Steps:

  • Request Pickup: Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your facility's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal: The EHS department will ensure the waste is transported by a certified hazardous waste vendor.

  • Treatment: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard treatment for this waste stream is incineration at approximately 1,000°C or higher, which ensures the complete destruction of the organic molecule.[2][3]

Section 5: Spill and Emergency Procedures

In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental release.

For Small Spills of Solid Material:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the PPE detailed in Section 2.

  • Contain and Clean:

    • Do NOT use water or create dust.[12]

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into the designated halogenated waste container.[5][13]

    • Use wipes dampened with an appropriate solvent (e.g., isopropanol) for final decontamination of the surface, if necessary.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) are considered hazardous waste and must be placed in the same halogenated waste container.[6]

For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.

References

A Researcher's Guide to the Safe Handling of 4-Bromo-3-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 4-Bromo-3-methylpicolinic acid, a halogenated pyridine carboxylic acid derivative, presents unique handling challenges that demand a meticulous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is paramount. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The GHS pictogram associated with this compound is GHS07, indicating it is harmful.[1] As a solid, the primary exposure risks are through inhalation of dust particles, skin and eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following provides a detailed guide to selecting the correct PPE for various laboratory operations.

Hand Protection

Given that this compound can cause skin irritation, robust hand protection is non-negotiable. The choice of glove material depends on the nature and duration of the handling task.

Task Glove Type Key Considerations
Incidental Contact (e.g., weighing, preparing solutions in a fume hood)Disposable Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including some acids and bases.[2] They should be inspected for any visible defects before use and changed immediately upon any sign of contamination.[2] For tasks with a risk of splashes, a double-gloving technique can provide an additional layer of protection.
Extended Contact (e.g., cleaning spills, prolonged handling)Neoprene or Butyl Rubber GlovesNeoprene gloves provide good protection against organic acids.[3] Butyl rubber gloves are also highly resistant to a variety of corrosive acids.[3] Studies on structurally similar chlorinated aromatic compounds have shown that nitrile gloves can have breakthrough times of less than an hour, making them less suitable for extended contact.[4]

It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound or a close structural analog.

Eye and Face Protection

To prevent serious eye irritation, appropriate eye and face protection is mandatory when handling this compound.

  • Standard Operations: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards should be worn.

  • Splash or Dust Hazard: When there is a significant risk of splashing or dust generation, a face shield worn over chemical safety goggles is required.

Respiratory Protection

Handling this compound, particularly in its powdered form, can generate dust that may cause respiratory irritation. Engineering controls should always be the primary method of exposure control.

  • Primary Engineering Control: All handling of solid this compound that could generate dust must be conducted in a certified chemical fume hood.

  • Supplemental Respiratory Protection: In situations where a fume hood is not available or if there is a risk of exposure outside of the hood (e.g., during a large spill), respiratory protection is necessary. A half- or full-face respirator equipped with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is recommended.[5][6][7] A full-face respirator offers the added benefit of eye protection.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_0 PPE Selection for this compound start Start: Assess Task fume_hood Is the task performed in a fume hood? start->fume_hood splash_risk Is there a risk of splashing? fume_hood->splash_risk Yes respirator Consider Half- or Full-Face Respirator with Organic Vapor/Acid Gas Cartridge and Particulate Filter fume_hood->respirator No extended_contact Is there extended contact with the chemical? splash_risk->extended_contact goggles Wear Chemical Safety Goggles splash_risk->goggles No face_shield Wear Face Shield over Goggles splash_risk->face_shield Yes nitrile_gloves Wear Nitrile Gloves (single or double) extended_contact->nitrile_gloves No neoprene_gloves Wear Neoprene or Butyl Rubber Gloves extended_contact->neoprene_gloves Yes

Caption: PPE Selection Workflow

Protective Clothing

A standard laboratory coat should be worn at all times when handling this compound. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be considered. Ensure that clothing is fully buttoned and that closed-toe shoes are worn.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and waste containers before starting.

  • Donning PPE:

    • Put on all required PPE in the correct order: lab coat, then respirator (if needed), then eye and face protection, and finally gloves.

  • Handling the Compound:

    • Carefully weigh the desired amount of the solid compound inside the fume hood to contain any dust.

    • Use a spatula for transfers. Avoid pouring the solid from a height to minimize dust generation.

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling Procedures:

    • Thoroughly decontaminate any surfaces and equipment that may have come into contact with the chemical.

    • Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves first, followed by eye and face protection, respirator, and lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is crucial.

Spill Cleanup

For a small spill of solid this compound:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, chemical safety goggles, and appropriate gloves (neoprene or butyl rubber for extended contact). If the spill is large or there is a risk of airborne dust, a respirator should also be worn.

  • Neutralize: Gently cover the spill with sodium bicarbonate to neutralize the acidic nature of the compound.[8][9]

  • Absorb: Once neutralized, use an inert absorbent material such as vermiculite or sand to absorb the spilled material.[8][9]

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

The following diagram outlines the spill cleanup workflow.

Spill_Cleanup cluster_1 Spill Cleanup Workflow for this compound start Spill Occurs alert Alert Others and Isolate the Area start->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert->don_ppe neutralize Gently Cover Spill with Sodium Bicarbonate don_ppe->neutralize absorb Absorb with Inert Material (e.g., Vermiculite, Sand) neutralize->absorb collect Collect Absorbed Material into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area with Solvent and then Soap and Water collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Spill Cleanup Workflow

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container should be labeled as "Hazardous Waste" and include the chemical name: "this compound."

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

By adhering to these comprehensive safety and handling procedures, researchers can confidently work with this compound, fostering a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.